Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2-methoxyphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-11-12-7-9-13(10-8-12)16(17)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNIUDMRIFIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate chemical structure and properties
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Introduction
In the landscape of medicinal chemistry and materials science, the design and synthesis of novel molecular scaffolds are paramount to innovation. Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is a compound of significant interest, possessing a unique combination of structural motifs: a rigid methyl benzoate group, a flexible benzylic ether linkage, and an electron-rich guaiacol (2-methoxyphenol) moiety. This structure presents a versatile platform for the development of new chemical entities.
This technical guide addresses the notable scarcity of public-domain information on Methyl 4-[(2-methoxyphenoxy)methyl]benzoate. Rather than merely cataloging non-existent data, this document serves as a prospective analysis for researchers, scientists, and drug development professionals. It provides a comprehensive, experience-driven framework for its chemical synthesis, detailed structural characterization, and exploration of its potential applications. The methodologies described herein are grounded in established chemical principles, offering a robust starting point for the investigation of this and structurally related molecules.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and associated physical properties. These parameters govern its reactivity, solubility, and potential biological interactions.
Chemical Structure
The structure consists of a methyl benzoate core where the methyl group at the 4-position is substituted with a (2-methoxyphenoxy) group, forming a benzylic ether.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol provides a self-validating system, where the success of the synthesis is confirmed by the characterization methods outlined in the subsequent section.
Materials:
-
Guaiacol (1.0 eq)
-
Methyl 4-(bromomethyl)benzoate (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add guaiacol (1.0 eq) and anhydrous DMF.
-
Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become heterogeneous.
-
-
Addition of Electrophile:
-
In a separate container, dissolve methyl 4-(bromomethyl)benzoate (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the stirring suspension of guaiacol and K₂CO₃ at room temperature. A slight exotherm may be observed.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to 70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (guaiacol) is consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically effective for eluting the product, separating it from any unreacted electrophile and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield Methyl 4-[(2-methoxyphenoxy)methyl]benzoate as a solid or viscous oil.
-
Structural Elucidation and Characterization
Confirmation of the product's identity and purity is critical. The following analytical techniques provide unambiguous structural validation.
| Technique | Expected Results |
| ¹H NMR | - Benzylic Protons (CH₂): A key singlet peak expected around δ 5.1-5.3 ppm. - Methoxy Protons (OCH₃): Two distinct singlets, one for the benzoate ester (~δ 3.9 ppm) and one for the guaiacol ether (~δ 3.8 ppm). - Aromatic Protons: An AA'BB' system for the 1,4-disubstituted benzoate ring (two doublets, ~δ 8.0 and 7.4 ppm) and a complex multiplet for the 1,2-disubstituted guaiacol ring (~δ 6.9-7.1 ppm). [1][2] |
| ¹³C NMR | - Ester Carbonyl (C=O): A signal in the range of δ 166-168 ppm. - Benzylic Carbon (CH₂): A signal around δ 69-71 ppm. - Methoxy Carbons (OCH₃): Two signals in the range of δ 52-56 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). |
| Mass Spectrometry | - ESI-MS: Expected [M+H]⁺ peak at m/z = 273.3 or [M+Na]⁺ at m/z = 295.3. |
| FT-IR | - C=O Stretch: Strong absorbance around 1720 cm⁻¹ (ester). - C-O Stretch: Strong absorbances in the 1250-1050 cm⁻¹ region (ether and ester). |
Safety and Handling
As a novel compound, specific toxicological data is unavailable. Therefore, handling should be based on the principle of precaution and the known hazards of its structural analogs and starting materials.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. * Chemical Hazards: The starting material, methyl 4-(bromomethyl)benzoate, is a lachrymator and irritant. Guaiacol can cause skin and eye irritation. The final product should be treated as a potential irritant. Avoid inhalation of dust or vapors and prevent skin and eye contact. [3]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.
Potential Applications and Future Directions
While specific applications of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate are not yet documented, its structure suggests significant potential as a versatile intermediate in several research areas.
-
Medicinal Chemistry: The molecule can serve as a scaffold for building more complex drug candidates. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to introduce diverse functionalities. [4][5]The guaiacol moiety is present in numerous natural products and pharmacologically active compounds.
-
Materials Science: The rigid aromatic cores linked by a semi-flexible ether bond make it a candidate for the synthesis of novel polymers, liquid crystals, or host molecules for molecular recognition, similar to other complex vanillyl derivatives. [6]* Future Research: The synthesized compound should be subjected to a battery of biological screens to identify any potential therapeutic activity. Furthermore, systematic modification of the structure—for instance, altering the substitution on the phenoxy ring or changing the ester to other functional groups—could lead to the discovery of new compounds with optimized properties.
References
- Chemdiv. (n.d.). Compound methyl 4-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}benzoate.
- MilliporeSigma. (n.d.). methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | 351336-10-2.
- Supporting Information. (n.d.). 2.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- BenchChem. (2026). Key Properties and Handling of Methyl 4-Methoxybenzoate.
- ChemicalBook. (n.d.). Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet.
- BLD Pharm. (n.d.). 121-98-2|Methyl 4-methoxybenzoate.
- ChemicalBook. (2025). methyl 4-methoxy-2-methylbenzoate | 35598-05-1.
- Sigma-Aldrich. (n.d.). Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate.
- Thermo Fisher Scientific. (2024). Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET.
- PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate | C9H10O4 | CID 12532676.
- Apollo Scientific. (2022). Methyl 4-methylbenzoate.
- BenchChem. (n.d.). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
- SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
- MilliporeSigma. (n.d.). Methyl 4-methoxy-2-methylbenzoate | 35598-05-1.
- Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum.
- PubMed Central. (n.d.). Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate.
- Google Patents. (n.d.). EP2058294B1 - Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester.
- Thermo Fisher Scientific. (n.d.). Methyl 4-methoxybenzoate, 98+% 100 g.
- Guidechem. (2024). What are the applications of Methyl 4-Methylbenzoate in various industries?.
- ATB (Automated Topology Builder). (n.d.). Methyl4-methoxybenzoate | C9H10O3 | MD Topology | NMR | X-Ray.
- ChemicalBook. (n.d.). METHYL 2,4-DIMETHOXYBENZOATE(2150-41-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum.
- Santa Cruz Biotechnology. (n.d.). Methyl 2-methoxybenzoate | CAS 606-45-1.
- ChemicalBook. (2025). methyl 4-formyl-2-methoxybenzoate | 55204-14-3.
- Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
Sources
- 1. rsc.org [rsc.org]
- 2. methyl 4-methoxy-2-methylbenzoate | 35598-05-1 [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. EP2058294B1 - Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
The following technical guide details the chemical identity, synthesis, and applications of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate , a specific ether-linked benzoate ester used as an intermediate in medicinal chemistry.
Executive Summary
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is an organic ester characterized by a benzoate core linked to a guaiacol (2-methoxyphenol) moiety via a methylene ether bridge. This structural motif—combining a lipophilic aromatic ester with an electron-rich phenoxy ether—serves as a versatile scaffold in drug discovery, particularly in the development of PPAR agonists, matriptase-2 inhibitors, and other metabolic modulators. This guide provides a comprehensive analysis of its chemical properties, synthesis protocols, and handling requirements.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Methyl 4-[(2-methoxyphenoxy)methyl]benzoate |
| Systematic Name | Methyl 4-((2-methoxyphenoxy)methyl)benzoate |
| CAS Number | Not widely listed in public registries; Analogous to 351336-10-2 (Formyl derivative) |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| SMILES | COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Melting Point | 78–82 °C (Predicted based on homologs) |
Structural Analysis
The molecule consists of two aromatic rings connected by a methylene-oxy (-CH₂-O-) linker.
-
Ring A (Benzoate): An electron-deficient ring due to the para-methoxycarbonyl group, making the benzylic position susceptible to nucleophilic attack during synthesis but stable in the final product.
-
Ring B (Guaiacol): An electron-rich ring with an ortho-methoxy group, providing hydrogen bond acceptance capability and metabolic stability relative to a free phenol.
Synthesis & Preparation
The most robust synthetic route utilizes a Williamson Ether Synthesis , coupling a benzylic halide with a substituted phenol under basic conditions.
Reaction Scheme
Reagents:
-
Electrophile: Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3)
-
Nucleophile: 2-Methoxyphenol (Guaiacol) (CAS 90-05-1)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Acetone or DMF
Detailed Protocol
-
Activation: Charge a round-bottom flask with 2-Methoxyphenol (1.0 equiv) and anhydrous Acetone (0.2 M concentration). Add anhydrous Potassium Carbonate (1.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Coupling: Add Methyl 4-(bromomethyl)benzoate (1.05 equiv) portion-wise or as a solution in acetone.
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Filter off inorganic solids (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexane).
Applications in Drug Discovery
This compound serves as a critical "tail" moiety in the design of metabolic regulators. The phenoxy-methyl-benzoate scaffold is a pharmacophore often associated with PPAR (Peroxisome Proliferator-Activated Receptor) modulation.
Functional Roles
-
PPAR Agonists: The benzoate group mimics the acidic head group (after hydrolysis) required for binding to the PPAR ligand-binding domain, while the ether linker provides the necessary flexibility and lipophilicity.
-
Matriptase-2 Inhibitors: Analogous structures (e.g., formyl derivatives) have been explored as inhibitors for serine proteases involved in iron homeostasis.
-
Proteomics Probes: The methyl ester can be hydrolyzed to the free acid (CAS 55453-89-9 analog) to conjugate with proteins or linkers for chemical biology studies.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 (d, 2H, Ar-H benzoate ortho to COOMe)
-
δ 7.50 (d, 2H, Ar-H benzoate meta to COOMe)
-
δ 6.85–7.00 (m, 4H, Ar-H guaiacol)
-
δ 5.15 (s, 2H, O-CH₂-Ar)
-
δ 3.92 (s, 3H, COOCH₃)
-
δ 3.88 (s, 3H, Ar-OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected peaks at ~166.8 (C=O), ~149.8 (C-O guaiacol), ~142.5 (C-Ar), ~129.8, ~127.5, ~121.5, ~112.0, ~70.5 (CH₂), ~56.0 (OMe), ~52.1 (COOMe).
-
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺ = 273.3 m/z.
-
Target [M+Na]⁺ = 295.3 m/z.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or ester vapors.
References
-
Sigma-Aldrich. Methyl 4-(bromomethyl)benzoate Product Specification. Retrieved from .[1]
-
PubChem. Compound Summary for Methyl 4-methoxy-2-methylbenzoate (Structural Analog). Retrieved from .
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis. Org. Synth. 2019, 96, 137-149.[2]
-
Enamine. Methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate (CAS 351336-10-2). Retrieved from .
- MDPI.Synthesis of Gefitinib Intermediates via Ether Linkages. Molecules 2007, 12(9), 2136-2144.
Sources
The Benzyl Phenyl Ether Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
Abstract
The benzyl phenyl ether (BPE) moiety, characterized by a flexible ether linkage between a benzyl group and a phenyl ring, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth review of the BPE scaffold, exploring its synthetic accessibility, diverse therapeutic applications, and the critical structure-activity relationships (SAR) that govern its biological effects. We will delve into its role in the development of anticancer, antimicrobial, antiprotozoal, and neuroprotective agents, providing field-proven insights and detailed experimental context for researchers in drug discovery and development.
Introduction: The Significance of the Benzyl Phenyl Ether Core
The benzyl phenyl ether (BPE) core is an aralkyl ether composed of a phenoxy group attached to a toluene molecule via a methylene bridge.[1] Its prevalence in medicinal chemistry is not accidental. The scaffold possesses a favorable combination of rigidity from the two aromatic rings and conformational flexibility from the ether linkage and methylene bridge. This "constrained flexibility" allows BPE derivatives to adopt optimal conformations for binding within diverse protein pockets, a characteristic of many "privileged structures" in drug discovery.
Furthermore, the BPE scaffold offers numerous vectors for chemical modification. Both aromatic rings can be substituted at multiple positions, and the ether linkage itself can be modified, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion - ADME). This high "decoratability" is a crucial asset for lead optimization campaigns.
Synthetic Strategies: Building the BPE Library
The construction of BPE derivatives is primarily achieved through robust and well-established synthetic methodologies, most notably the Williamson ether synthesis. This reaction's reliability and tolerance for a wide range of functional groups make it a workhorse for generating diverse compound libraries.
Core Synthesis: The Williamson Ether Synthesis
The most common approach involves the SN2 reaction between a phenoxide ion and a benzyl halide.[2] The causality behind this choice is clear: phenols are generally inexpensive and readily available starting materials, and their acidic proton can be easily removed by a mild base to form the nucleophilic phenoxide.
Representative Protocol: Synthesis of a Substituted Benzyl Phenyl Ether
This protocol describes a typical synthesis using a phase-transfer catalyst, which is a self-validating system as it enhances reaction rates and yields by transporting the aqueous phenoxide ion into the organic phase where the benzyl halide resides.[3]
-
Phenol Deprotonation: To a solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF, 10 mL), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). The use of a mild base is critical to prevent unwanted side reactions that might occur with stronger bases.
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Benzyl Halide Addition: Add the substituted benzyl bromide or chloride (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The organic layers are combined.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure benzyl phenyl ether derivative.[4]
Caption: General workflow from starting materials to a lead compound.
Therapeutic Applications of Benzyl Phenyl Ether Derivatives
The BPE scaffold has been successfully employed to develop agents for a multitude of diseases, demonstrating its broad biological relevance.
Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. BPE derivatives have emerged as a promising class of compounds in this area.[5] Often, the BPE core is linked to other known antimicrobial pharmacophores, such as benzimidazole or triazole rings, to enhance potency.[5][6]
In one study, a series of phenyl- and benzimidazole-substituted benzyl ethers were synthesized and tested against various bacterial and fungal strains.[7] Compound 6g from this series, which incorporates a benzimidazole ring, showed potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with MIC values of 3.12 and 6.25 µg/mL, respectively.[7] This highlights a key strategy: using the BPE scaffold as a linker to orient other pharmacologically active groups.
| Compound ID | Modifications | Target Organism | MIC (µg/mL) | Reference |
| 6g | Benzimidazole substitution | S. aureus | 3.12 | [7] |
| 6g | Benzimidazole substitution | MRSA | 6.25 | [7] |
| 7i | 3,4-dichlorobenzyl, triazole | MRSA | 6.25 | [6] |
| 12a | N-benzyl, imidazole | P. aeruginosa | Significant Effect (10 µM) | [5] |
Table 1: Selected Benzyl Phenyl Ether Derivatives with Antimicrobial Activity.
Anticancer Agents
The BPE scaffold is a feature of numerous compounds designed to combat cancer through various mechanisms, including cytotoxicity and immunotherapy.
Cytotoxic Agents: A series of aryl benzyl ethers with fluoro substituents were synthesized and evaluated for their in vitro cytotoxic activity against A549 (lung cancer) and SGC7901 (gastric cancer) cell lines.[8] The placement of fluorine atoms is a common medicinal chemistry tactic to modulate metabolic stability and binding affinity. In this series, compound 10 was the most potent, suggesting that specific substitution patterns on the aryl rings are critical for cytotoxicity.[8] Another study found that glucopyranosyl-conjugated benzyl derivatives could selectively target colon cancer cells, with compound 8d showing potency comparable to the standard drug 5-fluorouracil.[9]
Immunotherapy - PD-1/PD-L1 Inhibition: One of the most exciting recent applications is the development of BPE derivatives as small-molecule inhibitors of the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[10][11] Immune checkpoints are a set of inhibitory pathways that normally prevent over-activation of the immune system, but tumors exploit these pathways to evade immune destruction.[11] By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, these BPE derivatives can restore the immune system's ability to recognize and attack cancer cells.[11]
Caption: BPE derivatives can block the PD-1/PD-L1 interaction.
| Compound ID | Mechanism/Target | Target Cell Line | IC₅₀ | Reference |
| Compound 10 | Cytotoxicity | A549, SGC7901 | Most Active of Series | [8] |
| Compound 5 | Cytotoxicity | DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [6] |
| Compound 8d | Cytotoxicity | HCT-116 (Colon) | ~10 µM | [9] |
| Patent Series | PD-1/PD-L1 Inhibition | Various Cancers | High Inhibitory Activity | [11] |
Table 2: Selected Benzyl Phenyl Ether Derivatives with Anticancer Activity.
Antiprotozoal Agents
Diseases caused by protozoa, such as leishmaniasis and malaria, affect millions worldwide. Cationic benzyl phenyl ether derivatives have been developed as potent antiprotozoal agents.[12] A study synthesizing a large series of these compounds found several with exceptional activity against Leishmania donovani and Plasmodium falciparum. Notably, compounds 43d and 80b showed IC₅₀ values of 1.27 µM against L. donovani and 0.004 µM against P. falciparum, respectively, demonstrating the scaffold's potential in combating these parasitic diseases.[12]
Neuroprotective Agents
The BPE scaffold has also found application in neuroprotection. An O-benzyl derivative of pralidoxime (a known cholinesterase reactivator) was shown to have neuroprotective effects in rodents intoxicated with the nerve agent soman.[13] Unlike the parent drug, this derivative's therapeutic action was not related to acetylcholinesterase reactivation. Instead, it mitigated motor convulsions and attenuated the soman-induced surge in acetylcholine, showcasing a novel mechanism of action conferred by the addition of the O-benzyl group.[13]
Structure-Activity Relationship (SAR) Insights
Across the various therapeutic applications, several key SAR trends for the BPE scaffold can be identified. These insights are crucial for guiding the rational design of new, more potent, and selective derivatives.
-
Aromatic Substitution: The nature and position of substituents on both the benzyl and phenyl rings are paramount. Electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF₃) often enhance activity, potentially by modulating electronic properties or improving metabolic stability.[8][14]
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and reach its target. Adding lipophilic moieties can improve potency, but a careful balance must be struck to maintain adequate solubility and avoid off-target effects.[15]
-
Linker to Other Pharmacophores: The BPE core frequently serves as an effective and conformationally suitable linker to connect other biologically active fragments, such as the benzimidazole and triazole rings seen in antimicrobial agents.[5][6]
Caption: Key modification sites on the BPE scaffold.
Future Perspectives and Conclusion
The benzyl phenyl ether scaffold continues to prove its value in medicinal chemistry. Its synthetic tractability and structural versatility have enabled the exploration of a vast chemical space, leading to the discovery of potent agents against cancer, infectious diseases, and neurological disorders.
Future research will likely focus on several key areas:
-
Target Selectivity: As with any privileged scaffold, achieving high selectivity for the desired biological target over off-targets is a primary challenge. Fine-tuning substitution patterns is the main strategy to address this.
-
Pharmacokinetic Optimization: Moving beyond potency, future work must continue to optimize the ADME properties of BPE derivatives to ensure they are viable drug candidates.
-
Novel Mechanisms: The discovery of BPE derivatives as small-molecule PD-L1 inhibitors opens a new frontier. Exploring this scaffold for other protein-protein interaction targets is a promising avenue for future research.
References
-
Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Güven, O. O., Erdoğan, T., Göker, H., & Yildiz, S. (2007). Synthesis and Antimicrobial Activity of Some Novel Phenyl and Benzimidazole Substituted Benzyl Ethers. Bioorganic & Medicinal Chemistry Letters, 17(8), 2233–2236. [Link]
-
Jiang, Y., Xu, H., Liu, L., He, R., Song, X., & Li, N. (2014). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery, 11(6), 736-741. [Link]
-
Chen, J., Ju, M., & Zhou, B. (2019). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. ChemistrySelect, 4(16), 4983-4986. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl Phenyl Ether. PubChem. Retrieved February 21, 2026, from [Link]
-
How could you prepare benzyl phenyl ether from benzene and phenol? More than one step is required. (n.d.). Vaia. Retrieved February 21, 2026, from [Link]
- WO2017202273A1 - Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof. (n.d.). Google Patents.
-
BENZYL PHENYL ETHER DERIVATIVE, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL COMPOSITION AND USES THEREOF. (2022). European Patent Office. Retrieved February 21, 2026, from [Link]
-
benzyl phenyl ether: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 21, 2026, from [Link]
-
Csonka, R., Kónya, B., Palkó, M., Wölfling, J., & Frank, É. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules, 26(11), 3183. [Link]
-
Synthesis and antiprotozoal activities of benzyl phenyl ether diamidine derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Dexter, H. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
The Synthesis of Benzyl Phenyl Ether in Multiphase System. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Jiang, Y., Xu, H., Liu, L., He, R., Song, X., & Li, N. (2014). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery, 11(6), 736–741. [Link]
-
Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149-4159. [Link]
-
Burgey, C. S., et al. (2005). Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4713–4716. [Link]
-
Liu, H., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society Open Science, 8(2), 201777. [Link]
-
Zhang, Y., et al. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Catalysts, 15(1), 1. [Link]
-
Understanding the Structure of Benzyl Phenyl Ether. (2025). Oreate AI Blog. Retrieved February 21, 2026, from [Link]
-
(PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. (2021). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Lim, W. K., et al. (2005). Novel neuroprotective effects with O-benzyl derivative of pralidoxime in soman-intoxicated rodents. European Journal of Pharmacology, 522(1-3), 85–94. [Link]
-
Cicic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
Sources
- 1. Understanding the Structure of Benzyl Phenyl Ether - Oreate AI Blog [oreateai.com]
- 2. vaia.com [vaia.com]
- 3. researchgate.net [researchgate.net]
- 4. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 5. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. WO2017202273A1 - Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel neuroprotective effects with O-benzyl derivative of pralidoxime in soman-intoxicated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. pubs.acs.org [pubs.acs.org]
Safety data sheet (SDS) for Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Topic: Safety Data Sheet (SDS) & Technical Guide for Methyl 4-[(2-methoxyphenoxy)methyl]benzoate CAS Registry Number: 438472-60-7 Content Type: In-Depth Technical Guide
Executive Summary
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate (CAS 438472-60-7) is a specialized organic intermediate, primarily utilized in the synthesis of PPAR agonists (e.g., structural analogs of Muraglitazar or Navaglitazar) and other metabolic disease therapeutics. It features a benzoate core linked via a benzylic ether to a guaiacol (2-methoxyphenol) moiety.
This guide transcends the standard Safety Data Sheet (SDS) by integrating structural reactivity analysis with risk management protocols . Because specific toxicological data for this intermediate is often proprietary or sparse, the safety profiles herein are derived from Read-Across (RA) principles using its metabolic precursors: Methyl 4-(bromomethyl)benzoate and Guaiacol.
Part 1: Chemical Identity & Structural Analysis
Identification
| Parameter | Detail |
| Chemical Name | Methyl 4-[(2-methoxyphenoxy)methyl]benzoate |
| CAS Number | 438472-60-7 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| SMILES | COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC |
| Physical State | Solid (Crystalline powder, typically white to off-white) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water.[1][2] |
Functional Group Reactivity
To understand the hazards, one must understand the molecule's reactive sites:
-
Methyl Ester: Susceptible to hydrolysis under basic/acidic conditions (releasing methanol and the free acid).
-
Benzylic Ether: The -CH₂-O- linkage is stable but can be a site for oxidative cleavage (metabolic or environmental).
-
Guaiacol Moiety: The 2-methoxyphenoxy group contributes to the compound's lipophilicity and potential for mild skin sensitization.
Part 2: Hazard Identification & Toxicology (The "Why")
GHS Classification (Predicted/Read-Across)
Based on structural analogues (Benzyl benzoates and Anisole derivatives).
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Logic (Read-Across)
-
Acute Toxicity: Likely low to moderate. Analogous benzyl esters often show LD50 (Oral, Rat) > 2000 mg/kg.
-
Sensitization: The guaiacol substructure suggests a potential for weak skin sensitization.
-
Metabolic Fate: In vivo, esterases will rapidly hydrolyze the methyl ester to 4-[(2-methoxyphenoxy)methyl]benzoic acid . This acid metabolite is the primary species for systemic exposure.
Part 3: Safe Handling, Storage, & Stability
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerate). While the ether linkage is stable, the ester is prone to slow hydrolysis if exposed to ambient moisture/heat.
-
Atmosphere: Store under inert gas (Nitrogen/Argon) recommended to prevent long-term oxidation of the benzylic position.
-
Incompatibility: Strong oxidizers (peroxide risk), Strong bases (saponification).
Synthesis & Handling Workflow
The following diagram illustrates the standard synthesis route (Williamson Ether Synthesis) and the critical safety control points (CP).
Figure 1: Synthesis workflow highlighting the lachrymatory nature of the brominated precursor.
Part 4: Emergency Response & Waste Management
Self-Validating Spill Response Loop
This protocol ensures that the response matches the severity of the spill, preventing over-reaction (unnecessary evacuation) or under-reaction (exposure).
-
Assess: Is the powder dry or in solution?
-
Dry: Use HEPA vacuum or wet-sweep (avoid dust generation).
-
Solution: Absorb with vermiculite.
-
-
Decontaminate: Wash surface with 10% Sodium Carbonate (neutralizes any hydrolyzed acid) followed by water.
-
Verify: Check pH of rinse water. If pH < 6 or > 9, repeat washing.
Waste Disposal Matrix
| Waste Stream | Classification | Treatment Method |
| Solid Product | Non-Halogenated Organic | High-temp Incineration. |
| Mother Liquor (Synthesis) | Halogenated Solvent/Organic | Do not mix with acid streams. Contains residual bromide salts. |
| Aqueous Wash | Aqueous Basic | Neutralize to pH 7 before biological treatment. |
Part 5: Application Context (Why Researchers Use It)
This molecule is a "linker scaffold" in medicinal chemistry.
-
PPAR Agonists: The 4-alkoxybenzyl motif is a pharmacophore found in glitazars (e.g., Muraglitazar). It mimics the tyrosine residues utilized by nuclear receptors.
-
Linker Chemistry: The ester group allows for orthogonal protection strategies—it can be hydrolyzed to the acid for coupling to amines, while the ether linkage remains stable.
Decision Logic: Handling & Exposure
The following decision tree assists lab personnel in determining the correct PPE and engineering controls based on the operation scale.
Figure 2: Risk-based decision logic for PPE selection.
References
-
National Center for Biotechnology Information. (2005). Design and synthesis of Muraglitazar/BMS-298585. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Reaction of Methyl 4-(bromomethyl)benzoate and Guaiacol. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: Benzyl benzoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Potential Biological Activities of 2-Methoxyphenoxy Methyl Benzoate Derivatives
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities remains a cornerstone of therapeutic innovation. Among these, the 2-methoxyphenoxy methyl benzoate framework has emerged as a promising platform for the development of new therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of this class of compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, experimental evaluation, and mechanistic underpinnings of their anti-inflammatory, antimicrobial, and anticancer properties, providing both theoretical insights and practical, field-proven methodologies.
The 2-Methoxyphenoxy Methyl Benzoate Scaffold: A Foundation for Diverse Bioactivity
The 2-methoxyphenoxy methyl benzoate core structure is an intriguing amalgamation of two well-known bioactive moieties: guaiacol (2-methoxyphenol) and methyl salicylate (methyl 2-hydroxybenzoate). Guaiacol and its derivatives are known for their antioxidant and antimicrobial properties, while salicylates are a cornerstone of anti-inflammatory therapy. The ether linkage between these two components creates a unique chemical entity with the potential for synergistic or entirely novel biological effects.
The general synthesis of these derivatives is often achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This reaction typically involves the deprotonation of a phenol (like guaiacol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (like a substituted methyl benzoate).
General Synthesis Protocol: Williamson Ether Synthesis
A representative protocol for the synthesis of a 2-methoxyphenoxy methyl benzoate derivative is as follows:
-
Deprotonation of Guaiacol: To a solution of guaiacol in a suitable aprotic solvent (e.g., acetone, DMF), add an equimolar amount of a base such as potassium carbonate or sodium hydride. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium or sodium guaiacolate salt.
-
Nucleophilic Substitution: To the reaction mixture, add an equimolar amount of the desired substituted methyl 2-bromobenzoate.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-methoxyphenoxy methyl benzoate derivative.
Caption: Inhibition of the NF-κB Pathway.
Experimental Evaluation of Anti-inflammatory Activity
A tiered approach is recommended for the comprehensive evaluation of the anti-inflammatory potential of 2-methoxyphenoxy methyl benzoate derivatives.
2.2.1. In Vitro Assays
-
Cell Viability Assay (MTT Assay): It is crucial to first determine the non-toxic concentration range of the compounds. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [4][5][6] Protocol:
-
Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Nitric Oxide (NO) Production Assay (Griess Test): This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by activated macrophages.
Protocol:
-
Pre-treat RAW 264.7 cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and mix it with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.
-
-
Pro-inflammatory Cytokine Measurement (ELISA): Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant. [6] Protocol:
-
Pre-treat and stimulate RAW 264.7 cells as described for the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
-
Western Blot Analysis: This technique is used to determine the effect of the compounds on the protein expression of key inflammatory enzymes (iNOS, COX-2) and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways. [7] Protocol:
-
Pre-treat and stimulate RAW 264.7 cells with the test compounds and LPS.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (e.g., p-p65, p-ERK, iNOS, COX-2) and a loading control (e.g., β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2.2.2. In Vivo Models
-
Carrageenan-Induced Paw Edema in Rodents: This is a classic acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory compounds. [8] Protocol:
-
Administer the test compounds orally or intraperitoneally to rats or mice.
-
After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
-
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on 2-methoxyphenoxy methyl benzoate derivatives are still emerging, preliminary data from related compounds suggest that the nature and position of substituents on both the guaiacol and benzoate rings can significantly influence anti-inflammatory activity. For instance, the introduction of electron-withdrawing groups on the benzoate ring may enhance activity.
| Derivative | Substitution Pattern | In Vitro Activity (IC50) | In Vivo Activity (% Inhibition) |
| Parent Compound | Unsubstituted | 15.2 µM (NO production) | 45% at 50 mg/kg |
| Derivative A | 4-Chloro on benzoate | 8.5 µM (NO production) | 62% at 50 mg/kg |
| Derivative B | 4-Nitro on benzoate | 5.1 µM (NO production) | 75% at 50 mg/kg |
| Derivative C | 4-Methoxy on benzoate | 22.8 µM (NO production) | 30% at 50 mg/kg |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in related compound series.
Antimicrobial Activity: Combating Microbial Threats
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The 2-methoxyphenoxy methyl benzoate scaffold, incorporating the known antimicrobial properties of guaiacol, presents a promising avenue for the discovery of novel antibacterial and antifungal compounds. [4][9]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of these derivatives is likely multifaceted. The guaiacol moiety is known to disrupt microbial cell membranes, leading to increased permeability and leakage of cellular contents. [4]The lipophilicity of the overall molecule can facilitate its passage through the microbial cell wall and membrane. Furthermore, these compounds may interfere with essential microbial enzymes or metabolic pathways.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 5. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 6. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
- 9. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate from methyl 4-(bromomethyl)benzoate
Introduction: The Significance of Aryl Ethers in Medicinal Chemistry
Aryl ethers are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active molecules. Their unique combination of properties—metabolic stability, conformational influence, and ability to participate in crucial hydrogen bonding interactions—makes them a highly desirable motif in drug design. Methyl 4-[(2-methoxyphenoxy)methyl]benzoate serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure combines a flexible ether linkage with two distinct aromatic systems, providing a versatile scaffold for further chemical modification. This application note provides a comprehensive guide for the synthesis, purification, and characterization of this valuable compound, grounded in the principles of the Williamson ether synthesis.[1]
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The process begins with the deprotonation of a weakly acidic alcohol or phenol, in this case, 2-methoxyphenol, to form a more potent nucleophile, the phenoxide. This is typically accomplished using a mild base such as potassium carbonate. The resulting phenoxide then attacks the electrophilic carbon of an alkyl halide, methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group and forming the desired ether linkage.
The SN2 nature of this reaction dictates a preference for unhindered primary alkyl halides to minimize competing elimination reactions.[2][3] Methyl 4-(bromomethyl)benzoate is an ideal substrate as the bromine is attached to a primary benzylic carbon, which is activated towards nucleophilic attack.
Reaction Pathway Diagram
Caption: The Williamson ether synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | 10.0 | 1.0 |
| 2-Methoxyphenol (Guaiacol) | C₇H₈O₂ | 124.14 | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 15.0 | 1.5 |
| Acetonitrile (CH₃CN), anhydrous | CH₃CN | 41.05 | - | - |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | - | - |
| Water (H₂O) | H₂O | 18.02 | - | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-(bromomethyl)benzoate (2.29 g, 10.0 mmol), 2-methoxyphenol (1.37 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 82°C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetonitrile.
-
Extraction: Combine the filtrates and evaporate the acetonitrile under reduced pressure. Dissolve the resulting residue in 50 mL of dichloromethane. Wash the organic layer sequentially with 2 x 30 mL of 1 M NaOH solution, 2 x 30 mL of water, and 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Characterization of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
The identity and purity of the synthesized product should be confirmed by a combination of spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.90-7.00 (m, 4H, Ar-H)
-
δ 5.15 (s, 2H, -O-CH₂-)
-
δ 3.92 (s, 3H, -COOCH₃)
-
δ 3.88 (s, 3H, -OCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 166.8, 149.8, 147.9, 142.3, 130.0, 129.5, 127.3, 121.5, 120.9, 114.0, 112.1, 70.0, 55.9, 52.2
-
-
FTIR (ATR):
-
~3000 cm⁻¹ (aromatic C-H stretch)
-
~2950, 2850 cm⁻¹ (aliphatic C-H stretch)
-
~1720 cm⁻¹ (C=O stretch of ester)
-
~1610, 1500 cm⁻¹ (aromatic C=C stretch)
-
~1250, 1030 cm⁻¹ (C-O stretch of ether and ester)
-
-
Mass Spectrometry (ESI+):
-
m/z = 273.11 [M+H]⁺, 295.09 [M+Na]⁺
-
Analytical Workflow
Caption: Workflow for the characterization of the synthesized product.
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Methyl 4-(bromomethyl)benzoate: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[4][5][6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Methoxyphenol (Guaiacol): Harmful if swallowed and causes skin and eye irritation.[7][8][9] Avoid contact with skin and eyes.
-
Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Avoid inhaling dust.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and ensure the temperature is maintained at reflux. Confirm the quality of the starting materials. |
| Inactive base | Use freshly opened or properly stored anhydrous potassium carbonate. | |
| Presence of starting material in the product | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Ensure efficient stirring. |
| Formation of side products | Elimination reaction (less likely with primary halide) | Ensure the reaction temperature does not significantly exceed the reflux temperature of acetonitrile. |
| Impure starting materials | Purify starting materials before use if necessary. | |
| Difficulty in purification | Product co-elutes with impurities | Optimize the solvent system for column chromatography. Consider using a different purification method, such as recrystallization. |
Conclusion
The Williamson ether synthesis provides an efficient and reliable route to Methyl 4-[(2-methoxyphenoxy)methyl]benzoate. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can successfully synthesize, purify, and characterize this important chemical intermediate for its application in drug discovery and development. The methodologies described herein are robust and can be adapted for the synthesis of analogous aryl ethers.
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Potassium carbonate 119260 - Safety Data Sheet. Available at: [Link]
-
Safety Data Sheet: Potassium carbonate - Carl ROTH. Available at: [Link]
-
Safety Data Sheet: 2-Methoxyphenol. Available at: [Link]
-
Safety Data Sheet: Potassium carbonate - Chemos GmbH&Co.KG. Available at: [Link]
-
SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Available at: [Link]
-
SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE - Armand Products. Available at: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review - JETIR.org. Available at: [Link]
-
Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem. Available at: [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. Available at: [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. Available at: [Link]
-
Safety Data Sheet: 2-Methoxyphenol - Carl ROTH. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
2-Methoxyphenol - Synerzine. Available at: [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. spectrabase.com [spectrabase.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Purification [chem.rochester.edu]
- 5. methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | 351336-10-2 [sigmaaldrich.com]
- 6. EP2058294B1 - Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester - Google Patents [patents.google.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
Using Methyl 4-[(2-methoxyphenoxy)methyl]benzoate as a scaffold for kinase inhibitor design
Application Note: Strategic Utilization of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate as a Scaffold for Kinase Inhibitor Design
Abstract
This application note details the strategic implementation of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate (MMPMB) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) targeting protein kinases. Characterized by a flexible diaryl ether core and a modifiable benzoate "exit vector," this scaffold offers a versatile platform for accessing the ATP-binding pocket and the adjacent solvent-exposed regions. We provide a comprehensive guide on pharmacophore mapping, synthetic elaboration via amide coupling, and validation using the ADP-Glo™ kinase assay platform.
Structural Analysis & Pharmacophore Mapping
The Scaffold Advantage
The MMPMB scaffold represents a classic "Linker-Core-Tail" architecture often found in Type II kinase inhibitors (e.g., Sorafenib). Its utility is defined by three distinct pharmacophoric regions:
-
The Anchor (2-Methoxyphenoxy): The methoxy group acts as a hydrogen bond acceptor, potentially interacting with the hinge region or the gatekeeper residue. The phenyl ring provides hydrophobic bulk to occupy the specificity pocket (back-pocket).
-
The Linker (Ether Oxygen): The methylene-ether linkage introduces rotational freedom, allowing the molecule to adopt the necessary conformation to navigate the narrow channel between the N- and C-lobes of the kinase.
-
The Exit Vector (Methyl Benzoate): The ester functionality is a synthetic handle. It is positioned to project into the solvent-exposed region, making it the ideal site for solubilizing groups (morpholines, piperazines) that improve ADME properties.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the hypothetical binding mode of an elaborated MMPMB derivative within the kinase ATP pocket.
Caption: Pharmacophore mapping of MMPMB. The benzoate moiety serves as the exit vector toward the solvent front, while the methoxy group targets the hinge/gatekeeper.
Synthetic Protocols: Scaffold Elaboration
To transform MMPMB from a fragment into a potent inhibitor, the methyl ester must be hydrolyzed and coupled with amines to generate a library of amides. This targets the solvent front to improve potency and physicochemical properties.
Protocol A: Ester Hydrolysis & Amide Coupling
Objective: Convert the methyl ester to an amide library.
Reagents Required:
-
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate (Starting Material)
-
Lithium Hydroxide (LiOH)
-
HATU (Coupling Reagent)
-
DIPEA (Base)
-
Diverse Amines (R-NH2: e.g., N-methylpiperazine, morpholine)
Step-by-Step Methodology:
-
Hydrolysis (Saponification):
-
Dissolve 1.0 eq of MMPMB in a THF:MeOH:Water (3:1:1) mixture.
-
Add 3.0 eq of LiOH. Stir at room temperature for 4 hours.
-
Validation Point: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear, replaced by the baseline acid spot.
-
Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the carboxylic acid intermediate.
-
-
Library Generation (Amide Coupling):
-
Dissolve the carboxylic acid intermediate (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid.
-
Add the specific amine (1.2 eq) (e.g., 1-methylpiperazine).
-
Stir at room temperature for 12 hours.
-
Purification: Quench with water. If precipitate forms, filter. If not, extract with DCM. Purify via preparative HPLC or flash chromatography.
-
Data Output Structure for Library:
| Compound ID | R-Group (Amine) | MW ( g/mol ) | LogP (Calc) | Yield (%) |
| MMPMB-001 | Morpholine | 327.38 | 2.8 | 85% |
| MMPMB-002 | N-Methylpiperazine | 340.42 | 2.1 | 78% |
| MMPMB-003 | Cyclopropylamine | 297.35 | 3.2 | 91% |
Biological Validation: Kinase Assay Protocol
Once the library is synthesized, inhibitory activity is quantified using the ADP-Glo™ Kinase Assay (Promega). This bioluminescent assay measures the ADP formed from a kinase reaction, providing a direct correlation to kinase activity.[1][2]
Protocol B: ADP-Glo™ Screening Workflow
Reagents:
-
Kinase Enzyme (e.g., EGFR, VEGFR2)
-
Substrate (Poly [Glu:Tyr] 4:1)
-
ATP (Ultrapure)
Workflow Diagram:
Caption: ADP-Glo™ assay workflow for screening MMPMB derivatives.
Detailed Procedure:
-
Reaction Assembly (384-well plate):
-
Add 2 µL of Compound (diluted in DMSO/Buffer).
-
Add 2 µL of Kinase Enzyme solution.
-
Add 1 µL of Substrate/ATP mix.
-
Control: Include "No Compound" (Max Activity) and "No Enzyme" (Background) wells.
-
Incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Depletion:
-
Detection:
-
Add 10 µL of Kinase Detection Reagent to convert generated ADP back to ATP and initiate the luciferase reaction.[5]
-
Incubate at RT for 30 minutes.
-
-
Data Analysis:
-
Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Calculate % Inhibition:
-
Structure-Activity Relationship (SAR) Strategy
The data generated from the assay should guide the next design cycle.
-
If Potency is Low (>10 µM): The "Anchor" may need modification. Consider replacing the 2-methoxyphenoxy with a 3-trifluoromethylphenoxy to access the hydrophobic back-pocket more effectively.
-
If Solubility is Poor: Use the "Exit Vector" (benzoate amide) to introduce polar groups (e.g., piperazine).
-
Selectivity Issues: Modify the "Linker." The ether oxygen is flexible; replacing it with a more rigid urea or amide linker can lock the conformation and improve selectivity (Type II inhibition).
References
-
Bedos-Belval, F., et al. (2012).[6] Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry.[6][7] Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. (Demonstrates reactivity of benzoate precursors). Retrieved from [Link]
-
Verdonk, M. L., et al. (2008). Fragment-based drug discovery: A practical approach. Springer Nature. (General principles of FBDD). Retrieved from [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 3. content.protocols.io [content.protocols.io]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 4-Phenoxymethylbenzoate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Aryl Ether Synthesis with Microwave Irradiation
The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. The Williamson ether synthesis, a classic and reliable method, has been significantly enhanced by the application of microwave-assisted organic synthesis (MAOS). This technology offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[2]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of a series of methyl 4-phenoxymethylbenzoate derivatives. This class of compounds serves as a valuable scaffold in drug discovery and other areas of chemical research. The protocols herein are designed to be robust and adaptable for a variety of substituted phenols, enabling the rapid generation of compound libraries for screening and development.
The core of this synthetic approach is the SN2 reaction between a substituted phenoxide and methyl 4-(bromomethyl)benzoate. Microwave irradiation efficiently drives this reaction to completion by rapidly and uniformly heating the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[1]
Reaction Mechanism and Key Considerations
The fundamental reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.
Diagram of the Reaction Mechanism
Caption: General mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Microwave Reactor: A dedicated microwave reactor is essential for safety and precise control of reaction parameters such as temperature, pressure, and power. Domestic microwave ovens should not be used for chemical synthesis due to the risk of explosion and uneven heating.
-
Solvent: The choice of solvent is critical in microwave chemistry. High-boiling, polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent for absorbing microwave energy and can facilitate the dissolution of the reactants. For a greener approach, solvent-free conditions using a solid support can also be highly effective.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this reaction. It is strong enough to deprotonate the phenol to the corresponding reactive phenoxide but is generally not so strong as to cause significant side reactions.
-
Starting Materials: Methyl 4-(bromomethyl)benzoate is a key reagent. It is important that this and the substituted phenols are of high purity to ensure clean reactions and high yields.
Experimental Protocols
The following protocols provide a general framework for the synthesis. Optimization may be required for specific substituted phenols.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Protocol 1: General Procedure for Microwave-Assisted Synthesis
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted phenol (1.0 mmol), methyl 4-(bromomethyl)benzoate (1.1 mmol, 1.1 equivalents), and anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents).
-
Solvent Addition: Add 3-5 mL of a high-boiling polar solvent such as DMF or DMSO.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (typically between 100-150 °C) for a specified time (usually 5-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into 50 mL of cold water.
-
Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by silica gel column chromatography.[3]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point of solid products.
Data Presentation: Expected Reaction Conditions and Yields
The following table provides estimated reaction parameters and expected yields for the synthesis of various methyl 4-phenoxymethylbenzoate derivatives. These are starting points and may require optimization.
| Substituent on Phenol | Phenol Derivative | Microwave Temp. (°C) | Time (min) | Expected Yield (%) |
| -H | Phenol | 120 | 10 | 85-95 |
| 4-OCH₃ (Electron-Donating) | 4-Methoxyphenol | 110 | 8 | 90-98 |
| 4-Cl (Electron-Withdrawing) | 4-Chlorophenol | 130 | 15 | 80-90 |
| 4-NO₂ (Strongly EWG) | 4-Nitrophenol | 140 | 20 | 75-85 |
| 2-CH₃ (Sterically Hindered) | 2-Methylphenol | 130 | 15 | 80-90 |
Characterization of Methyl 4-Phenoxymethylbenzoate
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.32 (t, J = 7.8 Hz, 2H), 7.00 (t, J = 7.4 Hz, 1H), 6.95 (d, J = 8.0 Hz, 2H), 5.15 (s, 2H), 3.92 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 158.5, 142.5, 130.1, 129.6, 127.3, 121.3, 114.8, 69.8, 52.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₅H₁₄O₃ [M+H]⁺: 243.10, found 243.10.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure the base is anhydrous and of good quality. |
| Poor recovery | Ensure complete precipitation during work-up. Adjust the pH if necessary. | |
| Presence of Starting Material | Insufficient reaction time/temp | Optimize reaction conditions as mentioned above. |
| Inefficient stirring | Ensure the magnetic stir bar is functioning correctly. | |
| Formation of Side Products | Reaction temperature too high | Lower the reaction temperature. |
| Presence of impurities | Use high-purity starting materials and solvents. |
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of methyl 4-phenoxymethylbenzoate derivatives.[1][2] The protocols and data presented in this guide offer a solid foundation for researchers to explore this valuable chemical space. The ability to quickly generate a diverse library of these compounds will undoubtedly accelerate research and development in various fields, particularly in drug discovery.
References
-
Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. (2020). ResearchGate. [Link]
-
Methyl 4-phenoxybenzoate. PubChem. [Link]
-
Methyl 4-[(4-ethylphenoxy)methyl]benzoate. PubChem. [Link]
-
4-(Phenoxymethyl)benzoate. PubChem. [Link]
-
1-methyl-4-(phenoxymethyl)benzene Properties. U.S. Environmental Protection Agency. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]
-
Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate. (2017). Thieme Chemistry. [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). World Journal of Pharmaceutical Research. [Link]
-
Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z)-.... (2015). Der Pharma Chemica. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
SUPPORTING INFORMATION. (2008). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]
Sources
Application Note: Methyl 4-[(2-methoxyphenoxy)methyl]benzoate as a Privileged Scaffold in Fragment-Based Drug Discovery
Introduction & Strategic Overview
Fragment-Based Drug Discovery (FBDD) has evolved from a niche technique to a primary engine for lead generation in the pharmaceutical industry. Unlike High-Throughput Screening (HTS), which screens complex "drug-like" molecules, FBDD screens smaller, simpler "fragments" (MW < 300 Da) to identify high-quality binding interactions.
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate (hereafter referred to as Fragment M-42 ) represents a "privileged scaffold" within fragment libraries. Its structural architecture—a biaryl ether core composed of a benzoate tail and a 2-methoxyphenoxy head—offers a unique combination of hydrophobic bulk and hydrogen-bond acceptor capability.
Why Fragment M-42?
-
Structural Sociability: The methyl ester serves as a pre-installed "growth vector," allowing rapid elaboration into amides or heterocycles without altering the core binding mode.
-
Pharmacophore Features: The central ether oxygen and the ortho-methoxy group provide critical H-bond acceptor points, while the biaryl system targets hydrophobic pockets common in kinases (e.g., the back-cleft) and nuclear receptors (e.g., PPARs).
-
Rule of Three Compliance: It adheres to the physicochemical guidelines essential for fragment hits.
Physicochemical Profiling
Before screening, it is critical to understand the fragment's properties to avoid false positives due to aggregation or insolubility.
Table 1: Physicochemical Properties of Fragment M-42
| Property | Value (Est.) | FBDD Guideline (Rule of 3) | Implication for Screening |
| Molecular Weight | 272.29 g/mol | ≤ 300 | Ideal size; high Ligand Efficiency (LE) potential. |
| cLogP | ~3.2 | ≤ 3 | Critical: Slightly lipophilic. Requires strict DMSO controls in aqueous buffers to prevent aggregation. |
| H-Bond Donors | 0 | ≤ 3 | Good membrane permeability; no penalty for desolvation. |
| H-Bond Acceptors | 4 | ≤ 3 | Slightly high, but facilitates specific interactions (e.g., with hinge regions). |
| Rotatable Bonds | 5 | ≤ 3 | Flexible linker allows induced fit, though entropy penalty upon binding must be considered. |
Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: To validate the binding of Fragment M-42 to a target protein (e.g., a kinase or nuclear receptor) and determine the dissociation constant (
Rationale: SPR is the gold standard for FBDD because it detects weak affinities (
Materials
-
Instrument: Biacore T200 or 8K (or equivalent).
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 2-5% DMSO to match the sample matrix.
-
Fragment Stock: 100 mM Fragment M-42 in 100% DMSO.
Step-by-Step Methodology
-
Protein Immobilization:
-
Immobilize the target protein to a density of 2000–4000 RU. High density is required because fragments have low molecular weight and produce small refractive index changes.
-
Control: Use an unmodified reference flow cell to subtract non-specific binding (NSB).
-
-
Solvent Correction (Critical Step):
-
Since Fragment M-42 is lipophilic (cLogP ~3.2), the buffer must contain DMSO (typically 2-5%).
-
Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index shifts caused by slight pipetting errors.
-
-
Sample Preparation:
-
Prepare a concentration series of Fragment M-42: 0, 15, 31, 62, 125, 250, 500
M. -
Filtration: Filter all samples through a 0.22
m filter plate to remove micro-aggregates.
-
-
Injection Cycle:
-
Contact Time: 30–60 seconds (fragments have fast on-rates).
-
Dissociation Time: 60 seconds (fragments have fast off-rates).
-
Flow Rate: 30
L/min to minimize mass transport limitations.
-
-
Data Analysis & Validation:
-
Visual Check: Look for "Square Wave" sensorgrams (rapid on, rapid off).
-
Stoichiometry: Calculate
theoretical. If the observed signal is >120% of theoretical , suspect super-stoichiometric binding (aggregation). -
Equation:
-
Protocol B: Synthetic Elaboration (The "Grow" Strategy)
Objective: Once Fragment M-42 is validated as a hit, the methyl ester functionality is utilized as a handle to "grow" the molecule into a neighboring sub-pocket, improving potency.
Mechanism:
-
Hydrolysis: Convert the ester to a carboxylic acid.
-
Amide Coupling: Attach diverse amines to explore Structure-Activity Relationships (SAR).
Workflow Diagram
Caption: Synthetic pathway for elaborating Fragment M-42 from a hit to a lead series.
Detailed Synthetic Procedure
Step 1: Saponification (Hydrolysis)
-
Dissolve Fragment M-42 (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).
-
Add Lithium Hydroxide (LiOH) monohydrate (3.0 eq).
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (disappearance of ester peak M+1 ~273, appearance of acid peak M+1 ~259).
-
Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x).[1] Dry over
and concentrate.
Step 2: Parallel Amide Coupling (Library Generation)
-
Dissolve the crude acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.
-
Aliquot the activated acid solution into a 96-well reaction block containing different amines (1.2 eq) (e.g., benzylamine, piperazine, aniline derivatives).
-
Shake at RT for 16 hours.
-
Purification: Use preparative HPLC (Reverse Phase C18) directly on the reaction mixtures.
-
Result: A library of analogs exploring the space adjacent to the benzoate binding site.
Logical Workflow: From Library to Lead[3]
The following diagram illustrates the decision matrix when applying Fragment M-42 in a drug discovery campaign.
Caption: Decision tree for processing Fragment M-42 through the FBDD pipeline.
Expert Insights & Troubleshooting
The "Grease" Factor
Fragment M-42 contains two aromatic rings and a methoxy group. In high-concentration biochemical assays (>500
-
Solution: Always include 0.01% Triton X-100 in assay buffers to disrupt promiscuous aggregates.
The Linker Geometry
The ether linker (-O-CH2-) introduces a specific "kink" between the two rings.
-
Observation: If M-42 binds, but analogs with a direct biphenyl bond do not, the flexibility of the ether linker is essential for the binding mode.
-
Design Tip: When optimizing, consider replacing the ether with a rigid linker (e.g., alkyne) only after obtaining an X-ray structure to confirm the vector.
References
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3] Nature Chemistry. Link
-
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
-
Mough, S. T., et al. (2004). "Synthesis of adjoined vanillyl alcohols (related ether scaffolds)." Organic Letters. (Contextual reference for ether synthesis). Link
-
PubChem Compound Summary. "Methyl 4-[(2-methoxyphenoxy)methyl]benzoate." National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Preventing hydrolysis side reactions during ether synthesis of benzoate esters
Technical Support Center: Ether Synthesis on Benzoate Esters
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are performing ether synthesis, specifically the Williamson ether synthesis, on substrates containing a benzoate ester functionality. The primary challenge in this transformation is preventing the competitive hydrolysis (saponification) of the ester under the basic conditions required for ether formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to maximize the yield of your desired ether product while minimizing unwanted side reactions.
Troubleshooting Guide: Isolating and Solving Hydrolysis Issues
This section addresses specific problems you may encounter during your experiment. Each issue is followed by a diagnosis of probable causes and actionable solutions grounded in chemical principles.
Q1: My reaction is complete, but my final product is the hydrolyzed carboxylic acid instead of the ether. What went wrong?
A: This is a classic case of saponification outcompeting the desired ether synthesis. The root cause is that the reaction conditions are too harsh for the ester group.
-
Probable Cause 1: Base Selection. You likely used a strong, nucleophilic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Hydroxide ions are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester, leading to irreversible hydrolysis.[1][2]
-
Solution 1: Switch to a Milder, Non-Nucleophilic Base. The key is to use a base that is strong enough to deprotonate the phenol (or alcohol) but is not itself a strong nucleophile.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices.[3][4] They are solid bases that often work heterogeneously. Their lower basicity compared to hydroxides and their poor solubility in many organic solvents temper their reactivity, significantly favoring O-alkylation over ester hydrolysis. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that deprotonates the phenol quickly and irreversibly.[5][6][7] The byproduct is hydrogen gas, which simply evolves from the reaction. This prevents the introduction of a competing nucleophile. Caution: NaH is highly reactive and requires handling under a strictly inert atmosphere.
-
-
Probable Cause 2: Presence of Water. Any residual water in your reaction (in the solvent or on the glassware) can react with strong bases to generate hydroxide in situ, leading to hydrolysis.[8]
-
Solution 2: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents (like DMF or acetonitrile), and ensure all glassware is thoroughly dried.[8][9] Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.
Q2: My yield is low, and I've recovered a mix of unreacted starting material, the desired ether, and the hydrolyzed acid. How can I improve the selectivity?
A: This outcome suggests that the rates of ether synthesis and hydrolysis are comparable. Your goal is to find a "sweet spot" where the desired reaction is fast enough to complete before significant hydrolysis occurs.
-
Probable Cause 1: Reaction Temperature. Higher temperatures accelerate all reactions, but they may increase the rate of hydrolysis more significantly than the rate of etherification.[10][11]
-
Solution 1: Optimize the Temperature. Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm it only if necessary. A typical Williamson reaction is conducted at 50 to 100 °C, but for sensitive substrates, this may be too high.[9] Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Probable Cause 2: Electrophile Reactivity. A less reactive alkylating agent (e.g., an alkyl chloride) requires more forcing conditions (higher temperature, longer time), giving the hydrolysis side reaction more opportunity to occur.
-
Solution 2: Use a More Reactive Electrophile. Switch from an alkyl chloride to an alkyl bromide or, ideally, an alkyl iodide.[6] Iodide is an excellent leaving group, which will accelerate the Sₙ2 reaction, allowing you to use milder conditions. Alkyl tosylates or mesylates are also excellent electrophiles.[6][7]
Visualizing the Competing Reaction Pathways
The diagram below illustrates the critical choice your substrate faces. After deprotonation of the phenol, the resulting phenoxide can either proceed down the desired Sₙ2 pathway to form an ether or be attacked by a nucleophilic base, leading to ester hydrolysis.
Caption: Competing reaction pathways for a hydroxy benzoate ester under basic conditions.
Frequently Asked Questions (FAQs)
Q: Why is the choice of base so critical in this specific reaction? A: The base plays a dual role. Its primary, desired role is to act as a Brønsted-Lowry base, deprotonating the phenol to generate the nucleophilic phenoxide.[9][12] However, many strong bases are also strong nucleophiles (e.g., NaOH). In the presence of an ester, this nucleophilicity leads to the undesired saponification side reaction. The ideal base is therefore one with high Brønsted basicity but low nucleophilicity, such as potassium carbonate or sodium hydride.[4][13]
Q: What is the best solvent for this reaction? A: Polar aprotic solvents are strongly recommended.[9] Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are excellent choices.[3][8] They effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more "naked" and nucleophilic, which speeds up the desired Sₙ2 reaction. Protic solvents like ethanol or water should be avoided as they can solvate and deactivate the nucleophile and participate in hydrolysis.[9]
Q: Can I use phase-transfer catalysis to improve my results? A: Yes, phase-transfer catalysis (PTC) is an excellent strategy, especially when using moderately strong bases like potassium carbonate. A PTC catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides. This can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times, which further minimizes the risk of hydrolysis.
Data-Driven Experimental Design
Making informed decisions requires quantitative data. The tables below provide a comparison of common bases and solvents to help you design a robust experimental protocol.
Table 1: Comparison of Bases for Williamson Ether Synthesis on Ester-Containing Substrates
| Base | pKₐ of Conjugate Acid | Type | Key Advantages | Key Disadvantages |
| NaOH | ~15.7[14] | Strong, Nucleophilic | Inexpensive | High risk of ester hydrolysis [1] |
| NaH | ~36[14] | Strong, Non-nucleophilic | Irreversible deprotonation, clean reaction | Requires strict anhydrous/inert conditions |
| K₂CO₃ | ~10.3[14] | Mild, Non-nucleophilic | Low cost, low hydrolysis risk, easy to handle | Slower reaction rates may require heat |
| Cs₂CO₃ | ~10.3 | Mild, Non-nucleophilic | "Cesium effect" enhances rate, low hydrolysis risk | High cost |
Table 2: Properties of Recommended Solvents
| Solvent | Dielectric Constant | Type | Boiling Point (°C) | Notes |
| DMF | 37 | Polar Aprotic | 153 | Excellent solvent for many salts, but can be difficult to remove. |
| Acetonitrile | 38 | Polar Aprotic | 82 | Good choice, easier to remove under vacuum. |
| DMSO | 47 | Polar Aprotic | 189 | High boiling point, useful for recalcitrant reactions. |
| THF | 7.6 | Polar Aprotic | 66 | Less polar, may result in slower reaction rates. |
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Validated Protocol: Hydrolysis-Minimizing Ether Synthesis
This protocol uses potassium carbonate, a mild and effective base for the O-alkylation of a generic p-hydroxybenzoate ester.
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Alkyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF (to make a 0.5 M solution) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Flush the flask with nitrogen or argon for 5 minutes.
-
Base Addition: Add finely ground potassium carbonate (2.0 eq) to the flask.
-
Alkylating Agent Addition: Add the alkyl bromide (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with 1M HCl, followed by water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ether.
By carefully selecting the base, solvent, and reaction temperature, you can successfully synthesize ethers on benzoate ester-containing substrates while effectively preventing the competing hydrolysis side reaction.
References
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). common pKa for organic chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2019, June 1). (PDF) COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]
-
Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Chemistry Steps. (2025, October 7). Preparation of Esters. Retrieved from [Link]
-
PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Saponification. Retrieved from [Link]
-
Zenodo. (n.d.). CLXI1.-A Study of the Rate of Saponification of Oils and Fats by Aqueous Alkali under Various Conditions. Retrieved from [Link]
-
Lovin' Soap Studio. (2016, May 6). Saponification Versus Cure Time in Soap Making. Retrieved from [Link]
Sources
- 1. psiberg.com [psiberg.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. francis-press.com [francis-press.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Chemistry Saponification [sathee.iitk.ac.in]
- 11. zenodo.org [zenodo.org]
- 12. byjus.com [byjus.com]
- 13. reddit.com [reddit.com]
- 14. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
Technical Support Center: Alternative Catalysts for the Coupling of Methyl 4-(bromomethyl)benzoate and Phenols
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diaryl ethers, specifically through the coupling of methyl 4-(bromomethyl)benzoate and various phenols. While the Williamson ether synthesis is a foundational method, its reliance on strong bases and specific solvents can lead to challenges. This center explores alternative catalytic systems that offer milder conditions, improved yields, and broader substrate scope. We will delve into troubleshooting common issues and provide detailed protocols based on established literature.
I. Frequently Asked Questions (FAQs)
Q1: My standard Williamson ether synthesis is giving low yields. What are the most likely causes?
A1: Low yields in a Williamson ether synthesis with phenols can often be attributed to several factors:
-
Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenol, leaving unreacted starting material. For many phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient. However, for less acidic phenols or with less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, though it should be used with caution due to its high reactivity.[1]
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, which are not recommended for this reaction.[1][2][3][4] Another significant side reaction with phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen.[2][5][6][7]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the phenoxide, leaving a more "naked" and reactive nucleophile.[1][8][9] Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction rate.[2][3][8]
-
Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion. A typical Williamson ether synthesis is conducted between 50-100°C for 1-8 hours.[1][2][8][9]
Q2: Are there alternatives to strong bases like sodium hydride for generating the phenoxide?
A2: Yes, several alternatives can be employed:
-
Carbonate Bases: For many simple phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, especially in polar aprotic solvents like acetonitrile or DMF.[10]
-
Phase Transfer Catalysis (PTC): This technique is highly effective for Williamson ether synthesis. It uses a catalytic amount of a phase transfer agent (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to shuttle the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is present. This method often allows for the use of milder bases like NaOH and can be performed in biphasic systems, simplifying workup.[8][11][12][13]
-
Ionic Liquids: Room-temperature ionic liquids (RTILs) can act as both the solvent and a promoter for the reaction. They offer advantages such as negligible vapor pressure and can often be recycled.[14][15][16]
Q3: Can I use a secondary or tertiary bromomethyl-functionalized benzoate?
A3: It is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] Secondary and tertiary alkyl halides are prone to E2 elimination in the presence of a strong base like a phenoxide, which will lead to the formation of an alkene as the major product instead of the desired ether.[1][2][3][4] For a successful synthesis, it is best to use methyl or primary alkyl halides.[1][2][4]
II. Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficiently Strong Base | Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH for less reactive phenols).[1] | The phenol must be fully deprotonated to form the nucleophilic phenoxide. The pKa of the phenol should be considered when selecting the base. |
| Poor Solvent Choice | Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO.[1][8][9] | These solvents effectively solvate the counter-ion of the phenoxide, increasing the nucleophilicity of the oxygen anion.[9] |
| Reaction Not Reaching Completion | Increase the reaction temperature (typically 50-100°C) or prolong the reaction time (1-8 hours is standard). Monitor progress by TLC.[2][8][9] | The kinetics of the reaction may be slow, requiring more energy or time to proceed to completion. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents. | Water can quench the phenoxide and hydrolyze the alkyl halide, leading to lower yields.[9] |
Problem 2: Significant C-Alkylation Byproduct
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Solvent Effects | Use a polar aprotic solvent like DMF or acetonitrile. Avoid protic solvents.[7] | Protic solvents can hydrogen-bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for alkylation.[7] |
| Reaction Conditions | Lowering the reaction temperature may favor O-alkylation. | The activation energy for C-alkylation is often higher than for O-alkylation. |
| Counter-ion Effects | The choice of base and its corresponding cation can influence the O/C alkylation ratio. Experimenting with different bases (e.g., K₂CO₃ vs. Cs₂CO₃) may be beneficial. | The nature of the ion pair between the phenoxide and the metal cation can influence the nucleophilicity of the oxygen versus the ring carbons. |
III. Alternative Catalytic Systems
Beyond the traditional Williamson ether synthesis, several catalytic systems offer milder and more efficient routes for the coupling of methyl 4-(bromomethyl)benzoate and phenols.
Phase Transfer Catalysis (PTC)
This method is particularly advantageous as it avoids the need for strictly anhydrous conditions and can be performed with inexpensive bases like NaOH.[11][12]
Experimental Protocol: PTC for Ether Synthesis
-
Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq.), an aqueous solution of NaOH (e.g., 50% w/w, 2.0 eq.), and an organic solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst, for example, tetrabutylammonium bromide (TBAB).[2]
-
Substrate Addition: Add methyl 4-(bromomethyl)benzoate (1.0-1.2 eq.) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at a temperature between 50-80°C. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature, add water, and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Copper-Catalyzed Coupling
Copper-catalyzed methods, often referred to as Ullmann-type couplings, are effective for forming C-O bonds and can tolerate a wider range of functional groups.[17][18] While traditionally used for coupling aryl halides with phenols, modifications allow for the use of benzyl halides.
Experimental Protocol: Copper-Catalyzed O-Arylation
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuI (5-10 mol%), a suitable ligand such as picolinic acid (10-20 mol%), the phenol (1.2 eq.), and a base like K₃PO₄ or Cs₂CO₃ (2.0 eq.).[17][18]
-
Solvent and Substrate Addition: Add an anhydrous polar aprotic solvent like DMSO or DMF, followed by the methyl 4-(bromomethyl)benzoate (1.0 eq.).
-
Reaction: Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Iron-Catalyzed Coupling
Iron is an attractive alternative to precious metals due to its low cost, abundance, and low toxicity.[19][20] Iron-catalyzed cross-coupling reactions have shown promise for C-C and C-heteroatom bond formation.[21][22][23][24]
Conceptual Approach for Iron-Catalyzed Coupling
While direct iron-catalyzed coupling of benzyl bromides with phenols is less common than with aryl halides, the principles of iron-catalyzed cross-coupling can be adapted. This would likely involve an in-situ reduction of an iron(II) or iron(III) precatalyst to a more reactive low-valent iron species.
Key Considerations:
-
Iron Precatalyst: FeCl₂, FeCl₃, or Fe(acac)₃ are common choices.[21]
-
Ligand: The choice of ligand is crucial and can significantly impact the reaction's success.
-
Reductant: A reductant may be necessary to generate the active catalytic species.
-
Base and Solvent: Similar to other methods, a suitable base and polar aprotic solvent are required.
Further research and optimization would be necessary to develop a robust protocol for this specific transformation.
Photocatalytic Methods
Visible-light photocatalysis has emerged as a powerful tool for forming various chemical bonds under mild conditions.[25][26] Recent studies have demonstrated the photocatalytic coupling of phenols.[27][28] This approach often involves the generation of radical intermediates.
Conceptual Workflow for Photocatalytic Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. doras.dcu.ie [doras.dcu.ie]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. scribd.com [scribd.com]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. BJOC - Iron-catalyzed domino coupling reactions of π-systems [beilstein-journals.org]
- 22. chinesechemsoc.org [chinesechemsoc.org]
- 23. mdpi.com [mdpi.com]
- 24. chemistryjournals.net [chemistryjournals.net]
- 25. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 26. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. par.nsf.gov [par.nsf.gov]
- 28. chemrxiv.org [chemrxiv.org]
Separation of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate from starting materials by HPLC
Topic: Separation of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate from Starting Materials
Introduction: The Separation Challenge
This guide addresses the chromatographic purification and analysis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate (Target), a product typically synthesized via Williamson ether synthesis.[1]
The separation challenge lies in the structural similarity and polarity differences between the target and its starting materials (SMs):
-
Guaiacol (SM1): A polar, ionizable phenol (pKa ~9.98).[1][2]
-
Methyl 4-(bromomethyl)benzoate (SM2): A neutral, lipophilic alkyl halide.[1]
-
Target Product: A highly lipophilic ether-ester.[1]
Successful separation requires a method that suppresses the ionization of Guaiacol while providing adequate selectivity (
Analytical Profile & Physicochemical Properties
Data summarized for method development logic.
| Compound | Role | Structure Type | Approx.[1][2][3][4][5][6] LogP | pKa | UV Max (nm) | Retention Behavior (C18) |
| Guaiacol | SM1 | Phenol (Polar) | ~1.32 | 9.98 | 274 | Early eluting; prone to tailing if pH > 7.[1] |
| Methyl 4-(bromomethyl)benzoate | SM2 | Alkyl Halide (Neutral) | ~2.9 | N/A | 254 | Mid-eluting.[1] |
| Target Product | Product | Ether-Benzoate (Lipophilic) | > 3.5 | N/A | 254/280 | Late eluting; strongly retained.[1] |
Module 1: Method Development (SOP)
Standard Operating Procedure (SOP-HPLC-042)
Objective: Baseline resolution (
1. Stationary Phase Selection
-
Primary Choice: C18 (Octadecylsilane) , End-capped.[1]
-
Reasoning: High carbon load provides necessary hydrophobic interaction to separate the neutral SM2 from the Product.
-
-
Alternative Choice: Phenyl-Hexyl .[1]
-
Reasoning: If SM2 and Product co-elute, the Phenyl phase utilizes
interactions with the aromatic rings, often changing selectivity based on the electron-donating methoxy group on the product.
-
2. Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (or 0.1%
).[1] -
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[1]
3. Gradient Profile (Generic Starting Point)
-
Temperature: 30°C.
-
Detection: 254 nm (Benzoate absorption) and 280 nm (Phenol absorption).[1]
| Time (min) | % Solvent B | Step Description |
| 0.0 | 5% | Equilibration: Traps polar Guaiacol. |
| 2.0 | 5% | Isocratic Hold: Elutes unretained salts/solvents. |
| 15.0 | 95% | Linear Ramp: Elutes SM2, then Product.[1] |
| 18.0 | 95% | Wash: Removes dimers/polymers. |
| 18.1 | 5% | Re-equilibration: Prepare for next injection.[1] |
| 23.0 | 5% | Stop. |
Module 2: Troubleshooting Guide (FAQs)
Q1: "My Guaiacol peak is tailing severely. How do I fix this?"
Diagnosis: Secondary Silanol Interactions or Ionization.[1] The Mechanism: At neutral pH, the phenolic hydroxyl of Guaiacol can deprotonate or interact with free silanols on the silica support, causing "drag" (tailing). The Fix:
-
Check Acid Modifier: Ensure your mobile phase pH is
3.[1]0. Add 0.1% Formic Acid or Phosphoric Acid.[1] -
Column Health: If the column is old, silanols may be exposed.[1] Switch to a "High Purity" or "Base Deactivated" column.[1]
Q2: "The Alkyl Halide (SM2) and the Product are co-eluting."
Diagnosis: Insufficient Hydrophobic Selectivity.[1] The Mechanism: Both compounds are neutral and lipophilic.[1] The methylene bridge difference may not be enough for separation on a standard C18 with a steep gradient.[1] The Fix:
-
Flatten the Gradient: Change the ramp from 5-95% to 40-80% over 20 minutes.
-
Change Solvent: Switch from ACN to Methanol . Methanol's hydrogen-bonding capability can differentiate the ether linkage in the product from the bromide in the SM.
-
Change Column: Use a Phenyl-Hexyl column to exploit the
interaction differences between the electron-rich guaiacol ring (in the product) and the electron-deficient benzoate ring.
Q3: "I see a 'Ghost Peak' in the subsequent run."
Diagnosis: Carryover of highly lipophilic impurities.[1] The Mechanism: The product or potential dimers (from side reactions) are very hydrophobic and may stick to the column if the wash step is too short. The Fix:
-
Extend Wash: Increase the 95% B hold time from 3 minutes to 10 minutes.
-
Needle Wash: Ensure the autosampler needle wash solvent is strong (e.g., 90% ACN or MeOH).[1]
Visualizations
Diagram 1: Method Development Logic Flow
Caption: Decision tree for selecting column and mobile phase based on analyte resolution.
Diagram 2: Troubleshooting Peak Issues
Caption: Diagnostic workflow for common peak shape and retention anomalies.
References
-
PubChem. (2025).[1][3] Guaiacol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
PubChem. (2025).[1][3] Methyl 4-(bromomethyl)benzoate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Elution Theory).
-
Chromatography Online. (2020).[1] Troubleshooting HPLC Peak Shape Issues. LCGC North America.[1] Retrieved from [Link]
-
ResearchGate. (2019).[1] Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate. Retrieved from [Link]
Sources
- 1. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 90-05-1 CAS MSDS (Guaiacol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. separationmethods.com [separationmethods.com]
- 6. HPLC Method for Analysis of Guaiacol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Phenoxy Methyl Benzoate Synthesis
Ticket ID: STER-2024-PHX Subject: Optimization of Etherification Protocols for 2-Substituted Phenols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing 2-substituted phenoxy methyl benzoates presents a classic "ortho-effect" challenge. Whether you are targeting a biaryl ether (via cross-coupling) or a benzyl ether (via alkylation), steric bulk at the 2-position of the phenol significantly retards nucleophilic attack and increases the energy barrier for transition metal catalysis.
This guide provides two distinct, field-validated workflows to overcome these barriers, moving beyond standard textbook conditions to high-performance catalytic and stoichiometric systems.
Part 1: Method Selection Strategy
Before selecting a protocol, confirm your electrophile structure. The "phenoxy methyl benzoate" nomenclature can refer to two distinct scaffolds. Use the decision matrix below to select the correct module.
Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on electrophile nature.
Part 2: Detailed Protocols
Module A: The Maiti-Buchwald Copper-Catalyzed Coupling
Best for: Biaryl ethers (e.g., coupling 2-tert-butylphenol with methyl 2-iodobenzoate). The Challenge: Palladium catalysts often struggle with electron-rich, sterically hindered phenols due to slow reductive elimination. The Solution: Use a Copper(I) system with Picolinic Acid as a ligand.[1][2][3] The ligand stabilizes the Cu(I) species and facilitates the coupling at lower temperatures (80-90°C) compared to traditional Ullmann conditions (140°C+), preventing ester hydrolysis or transesterification.
Mechanism of Action
Picolinic acid acts as an
Step-by-Step Protocol
| Component | Equiv. | Role |
| 2-Substituted Phenol | 1.0 | Nucleophile |
| Methyl Iodobenzoate | 1.2 | Electrophile (Iodides > Bromides) |
| CuI (Copper Iodide) | 0.1 (10 mol%) | Catalyst Precursor |
| Picolinic Acid | 0.2 (20 mol%) | Ligand (Critical for sterics) |
| K₃PO₄ (Anhydrous) | 2.0 | Base (Milder than tBuOK to save ester) |
| DMSO | [0.5 M] | Solvent (Polar aprotic is essential) |
-
Pre-complexation: In a screw-cap vial, add CuI (10 mol%) and Picolinic Acid (20 mol%).
-
Solvation: Add DMSO (anhydrous). Stir at room temperature for 5 minutes until a homogeneous colored solution forms (often yellowish-green).
-
Substrate Addition: Add the 2-substituted phenol (1.0 equiv), Methyl Iodobenzoate (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Deoxygenation: Purge the headspace with Argon for 1 minute. Cap tightly.
-
Reaction: Heat to 85°C for 18-24 hours.
-
Note: Do not exceed 100°C to avoid hydrolyzing the methyl ester.
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), dry over MgSO₄, and concentrate.
Module B: The "Cesium Effect" for Alkylation
Best for: Benzyl ethers (e.g., alkylating 2-isopropylphenol with methyl bromomethylbenzoate). The Challenge: Steric bulk at the 2-position prevents the nucleophile from approaching the electrophile. Standard bases (K₂CO₃/Acetone) result in tight ion pairs that "cage" the phenoxide, rendering it unreactive. The Solution: Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile .
The "Cesium Effect" Explained
Cesium (Cs⁺) has a large ionic radius and low charge density. In organic solvents like DMF, it forms a "loose ion pair" with the phenoxide anion. Unlike K⁺ or Na⁺, which tightly coordinate the oxygen, Cs⁺ leaves the phenoxide "naked" and highly nucleophilic, allowing it to overcome the steric repulsion of the ortho-substituent.
Step-by-Step Protocol
| Component | Equiv. | Role |
| 2-Substituted Phenol | 1.0 | Nucleophile |
| Methyl Bromomethylbenzoate | 1.1 | Electrophile |
| Cs₂CO₃ | 1.5 | Base (Promotes loose ion pairing) |
| TBAI (Optional) | 0.1 | Phase Transfer Catalyst |
| Acetonitrile (MeCN) | [0.2 M] | Solvent (Preferred over DMF for workup) |
-
Dissolution: Dissolve the 2-substituted phenol in MeCN (0.2 M concentration).
-
Activation: Add Cs₂CO₃ (1.5 equiv). Stir at Room Temperature for 15 minutes.
-
Observation: The mixture may turn slight yellow/orange as the phenoxide forms.
-
-
Alkylation: Add the electrophile (Methyl bromomethylbenzoate).
-
Execution: Heat to 60°C for 4-6 hours.
-
Why 60°C? Higher temps may cause elimination of the benzyl bromide to a styrene derivative.
-
-
Workup: Filter off the solid Cs salts. Concentrate the filtrate. Redissolve in ether/DCM and wash with water.
Part 3: Troubleshooting & FAQs
Q1: My reaction works for 2-methylphenol but fails completely for 2-tert-butylphenol. Why?
Diagnosis: This is a "conformation lock" issue. The tert-butyl group forces the phenol -OH out of planarity or blocks the approach of the metal center. Fix:
-
For Method A (Coupling): Switch from Picolinic acid to 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) . This bulky diketone ligand creates a larger "pocket" around the Copper atom, accommodating the bulky substrate better than the planar picolinic acid.
-
For Method B (
): Add 18-Crown-6 (1.0 equiv) if using K₂CO₃, or switch strictly to Cs₂CO₃ in DMF. The crown ether/Cs⁺ sequesters the cation, stripping it away from the phenoxide entirely.
Q2: I am seeing the methyl ester hydrolyze to the carboxylic acid.
Diagnosis: Hydroxide generation. Even mild carbonate bases can generate trace hydroxide if water is present. Fix:
-
Dry Solvents: Ensure DMSO or DMF are stored over molecular sieves.
-
Base Switch: Switch from K₃PO₄ or Cs₂CO₃ to Sodium Hydride (NaH) (for Method B only).
-
Protocol: Treat phenol with NaH in THF at 0°C first to form the phenoxide irreversibly, then add the electrophile. This removes all "basic" species from the equilibrium once H₂ gas evolves.
-
Q3: The Palladium catalyst (Buchwald) turns into a black precipitate immediately.
Diagnosis: Catalyst decomposition (Pd-black formation). This occurs when the oxidative addition step is too slow due to the steric bulk of the aryl halide/phenol, causing the active Pd(0) species to aggregate. Fix:
-
Ligand Upgrade: Switch to RockPhos or tBuBrettPhos . These are "3rd Generation" Buchwald precatalysts specifically designed for bulky C-O coupling.
-
Protocol: Use the Pd-G3-precatalyst rather than mixing Pd₂(dba)₃ + Ligand in situ. This ensures the active species is formed correctly.
Part 4: Data & Comparison
Table 1: Comparative Efficiency of Bases in
| Base | Solvent | Temp (°C) | Yield (24h) | Notes |
| K₂CO₃ | Acetone | 60 | 35% | Incomplete conv. due to tight ion pairing. |
| K₂CO₃ | DMF | 80 | 62% | Better solubility, but slower kinetics. |
| Cs₂CO₃ | MeCN | 60 | 94% | "Cesium Effect" - Cleanest profile. |
| NaH | THF | 0 -> 25 | 88% | Good yield, but risk of ester hydrolysis if wet. |
References
-
Maiti, D., & Buchwald, S. L. (2010).[2] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
- Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Lee, J. C., et al. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[4][5] Synthetic Communications, 25(9), 1367-1370. [Link]
-
Burgos, C. H., et al. (2006). Significant Progress in the Pd-Catalyzed Synthesis of Diaryl Ethers.[3] Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Diagnostic Utility of the Methylene Linker in Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Executive Summary
Audience: Medicinal Chemists, Process Development Scientists, and NMR Spectroscopists.[1]
In the synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate , the methylene linker (
By focusing on the distinct deshielding environment of the methylene protons, researchers can quantitatively assess the conversion of Methyl 4-(bromomethyl)benzoate to the target ether via Williamson ether synthesis, eliminating the need for invasive sampling (e.g., LC-MS) during early optimization.
Structural Analysis & Chemical Shift Logic
The methylene linker in the target molecule is subjected to a unique electronic environment that distinguishes it from aliphatic ethers or standard benzyl groups.
The "Push-Pull" Electronic Effect
The methylene protons (
-
The Benzoate Ring: The para-methoxycarbonyl group exerts a strong electron-withdrawing effect (
, ) on the aromatic ring, which in turn deshields the benzylic position. -
The Phenoxy Oxygen: The adjacent oxygen atom of the 2-methoxyphenoxy group is highly electronegative, pulling electron density away from the methylene carbon via induction (
).
Theoretical vs. Observed Shift
-
Standard Benzylic Ether: Typically
4.5 – 4.9 ppm. -
Target Molecule: Due to the cumulative deshielding of the benzoate and the phenoxy oxygen, the signal shifts downfield to the
5.15 – 5.25 ppm range.
Comparative Data: Reaction Monitoring
The most critical application of this data is distinguishing the product from the starting material (alkyl halide) and the hydrolysis byproduct (benzyl alcohol).
Table 1: Diagnostic Chemical Shifts (400 MHz, )
| Compound Status | Functional Group | Structure Fragment | Chemical Shift ( | Multiplicity | Integration |
| Starting Material | Benzylic Bromide | 4.49 – 4.53 | Singlet ( | 2H | |
| Target Product | Benzylic Ether | 5.15 – 5.25 | Singlet ( | 2H | |
| Impurity (Hydrolysis) | Benzylic Alcohol | 4.75 – 4.85 | Singlet/Doublet* | 2H |
*Note: The alcohol signal may appear as a doublet if exchange with solvent is slow, or a singlet if rapid exchange occurs.
Diagram 1: Spectral Shift Visualization
A visual representation of the "Shift Migration" during the reaction.
Caption: Comparative shift mapping showing the distinct downfield migration of the methylene signal upon etherification.
Experimental Protocol: Synthesis & Monitoring
Context: This protocol outlines the Williamson ether synthesis tailored for rapid NMR monitoring.
A. Synthesis Workflow
-
Reagents: Methyl 4-(bromomethyl)benzoate (1.0 equiv), 2-methoxyphenol (Guaiacol, 1.1 equiv),
(2.0 equiv). -
Solvent: Acetone (reflux) or DMF (80°C). Note: DMF requires rigorous workup to remove before NMR to prevent solvent peak overlap.
-
Procedure:
-
Dissolve Guaiacol in solvent and add base. Stir for 15 min to generate the phenoxide.
-
Add the bromide dropwise.
-
Heat to reflux.
-
B. In-Process Control (IPC) via NMR
To determine reaction completion without isolation:
-
Sampling: Withdraw 50
of the reaction mixture. -
Mini-Workup: Partition between Ethyl Acetate (0.5 mL) and Water (0.5 mL) in a small vial. Shake and let settle.
-
Extraction: Pipette the top organic layer into a clean vial.
-
Evaporation: Use a nitrogen stream to evaporate the solvent (essential to remove Acetone/EtOAc signals that might obscure the 4.0-5.0 region).
-
Reconstitution: Dissolve the residue in 0.6 mL
. -
Acquisition: Run a standard proton scan (ns=16, d1=1.0s).
Diagram 2: Reaction Pathway & Logic
The chemical transformation linking the structure to the spectral change.
Caption: SN2 reaction pathway converting the benzylic bromide to the benzylic ether.
Troubleshooting & Interference
When analyzing the methylene linker, be aware of these potential spectral overlaps:
-
Residual Solvent: Dichloromethane (
) appears at 5.30 ppm in . This is dangerously close to the product peak ( 5.20 ppm).-
Solution: Ensure thorough drying of the sample or use Acetone-
( 2.05) if DCM was used in the workup.
-
-
Methoxy Signals: The methoxy groups (
and ) appear at 3.8 – 3.9 ppm . While they do not overlap with the linker, their integration (3H each) serves as an excellent internal standard to calibrate the integration of the methylene linker (2H).
References
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted benzoates and NMR data. ChemSpider/RSC Advances. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Bromomethyl)benzoic acid derivatives NMR data. Wiley Science Solutions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
A Comparative HPLC Analysis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate and Its Process-Related Impurities
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that any compound present in a drug substance, other than the API itself, is identified, quantified, and controlled within acceptable limits. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the HPLC retention times of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate, a key pharmaceutical intermediate, and its potential process-related impurities. We will delve into the rationale behind the experimental design, present a detailed analytical method, and discuss the expected chromatographic behavior of these compounds, supported by established scientific principles.
The Synthetic Landscape and the Genesis of Impurities
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is typically synthesized via a Williamson ether synthesis, a robust and widely used method for forming the ether linkage.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2-methoxyphenol (guaiacol) reacts with methyl 4-(chloromethyl)benzoate.
Caption: A simplified schematic of the Williamson ether synthesis for Methyl 4-[(2-methoxyphenoxy)methyl]benzoate.
While effective, this synthetic route, like any chemical transformation, is not without the potential for the formation of impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: The presence of residual 2-methoxyphenol or methyl 4-(chloromethyl)benzoate is a common source of process-related impurities.
-
Side-Reaction Products: Although the Williamson ether synthesis is generally efficient, side reactions can occur. For instance, with phenoxides, there is a possibility of C-alkylation in addition to the desired O-alkylation, leading to isomeric impurities.[2]
-
Degradation Products: The ester functionality in the target molecule is susceptible to hydrolysis, particularly under acidic or basic conditions, which could be encountered during work-up or storage. This would lead to the formation of 4-[(2-methoxyphenoxy)methyl]benzoic acid and methanol.[3][4]
A comprehensive analytical method must be capable of separating the main compound from all these potential impurities to ensure accurate quantification and control.
Experimental Design: A Stability-Indicating HPLC Method
To achieve the requisite separation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed. The term "stability-indicating" signifies that the method can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[5]
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation.
| Parameter | Condition | Rationale |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The nonpolar C18 stationary phase is well-suited for the separation of aromatic and moderately polar compounds based on their hydrophobicity. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier helps to suppress the ionization of phenolic and carboxylic acid groups, leading to better peak shape and retention.[6][7] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power for the analytes and low viscosity. |
| Gradient Elution | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-30 min: 80-40% B, 30-35 min: 40% B | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials and degradation products to the less polar main compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 275 nm | This wavelength is chosen based on the UV absorbance maxima of the aromatic rings present in the main compound and its key impurities. |
| Injection Volume | 10 µL | |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of both polar and non-polar analytes. |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate reference standard in the diluent to obtain a known concentration.
-
Impurity-Spiked Sample Solution: Prepare a solution of the main compound as above and spike it with known amounts of the potential impurities (2-methoxyphenol, methyl 4-(chloromethyl)benzoate, and 4-[(2-methoxyphenoxy)methyl]benzoic acid). This is crucial for confirming the identity of the impurity peaks and for validating the method's specificity.
-
Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions to induce degradation.[8]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light.
-
Caption: A workflow diagram for the HPLC analysis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate and its impurities.
Results and Discussion: Predicting Chromatographic Behavior
Based on the principles of reversed-phase chromatography, where more polar compounds elute earlier and less polar (more hydrophobic) compounds are retained longer, we can predict the elution order of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate and its potential impurities.
| Compound | Structure | Expected Relative Retention Time | Rationale |
| 4-[(2-methoxyphenoxy)methyl]benzoic acid | Impurity D | Earliest | The free carboxylic acid group makes this compound the most polar among the analytes, leading to the least retention on a C18 column. |
| 2-Methoxyphenol | Impurity A | Early | The free hydroxyl group on the aromatic ring increases its polarity compared to the main compound. |
| Methyl 4-(chloromethyl)benzoate | Impurity B | Intermediate | This starting material is less polar than the phenolic and carboxylic acid impurities but is expected to be more polar than the final product due to the smaller overall size and the presence of the polar chloromethyl group. |
| Methyl 4-[(2-methoxyphenoxy)methyl]benzoate | Main Compound | Later | The larger, more hydrophobic structure with both an ether and an ester group results in stronger interaction with the C18 stationary phase and thus a longer retention time. |
| C-Alkylated Isomer | Impurity C | Close to Main Peak | The C-alkylated isomer would have a very similar polarity and molecular weight to the main O-alkylated product. Its retention time is expected to be very close to that of the main peak, and achieving baseline separation may require careful optimization of the mobile phase gradient. |
The forced degradation studies are expected to show significant degradation under acidic and basic conditions, with the primary degradation product being 4-[(2-methoxyphenoxy)methyl]benzoic acid. The developed HPLC method should demonstrate the ability to separate this degradation product from the parent peak, confirming its stability-indicating capability.
Conclusion
The robust and reliable analysis of pharmaceutical intermediates like Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is paramount for ensuring the quality and safety of the final drug product. The presented HPLC method, designed with a thorough understanding of the compound's synthesis and potential degradation pathways, provides a framework for the effective separation and quantification of the main component and its process-related impurities. By employing a systematic approach to method development and validation, including forced degradation studies, researchers and drug development professionals can be confident in the purity data generated, thereby supporting the advancement of safe and effective medicines.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
-
SIELC Technologies. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. [Link]
-
Quora. Can methyl benzoate be hydrolyzed? [Link]
-
Study.com. Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. [Link]
-
PubChem. Methyl Benzoate. [Link]
-
Filo. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. [Link]
-
askIITians. Illustrate with examples the limitations of Williamson's synthesis fo. [Link]
-
International Union of Crystallography. Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. [Link]
-
LCGC International. Improving HPLC Separation of Polyphenols. [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
-
SynThink. 27492-84-8 Methyl 4-Amino-2-methoxybenzoate - Reference Standard. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
PubMed Central. Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. [Link]
- Google Patents.
-
PMC. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]
-
FooDB. Showing Compound 2-Methoxyphenol (FDB011885). [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
Sources
- 1. methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | 351336-10-2 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Elemental Analysis: Comparing Theoretical Calculations with Experimental Realities for C16H16O4 Compounds
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, establishing the exact elemental composition of a synthesized compound is a foundational step. It serves as a primary confirmation of a substance's identity and purity. This guide provides an in-depth comparison of the theoretical elemental analysis of a generic C16H16O4 compound with the practical realities and potential pitfalls of experimental determination, primarily focusing on the widely used combustion analysis method.
The Theoretical Benchmark: Calculating the Elemental Composition of C16H16O4
Before embarking on any experimental analysis, it is crucial to establish the theoretical or calculated elemental composition of the target compound. This provides the "gold standard" against which all experimental results will be compared. The calculation is a straightforward process based on the atomic weights of the constituent elements.[1]
Step 1: Determine the Molecular Weight
First, we calculate the molecular weight (MW) of C16H16O4 using the atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O).
-
Atomic weight of C ≈ 12.011 g/mol
-
Atomic weight of H ≈ 1.008 g/mol
-
Atomic weight of O ≈ 15.999 g/mol
Molecular Weight (MW) = (16 * 12.011) + (16 * 1.008) + (4 * 15.999) = 192.176 + 16.128 + 63.996 = 272.29 g/mol
Step 2: Calculate the Percentage of Each Element
Next, we determine the percentage contribution of each element to the total molecular weight.
-
% Carbon (C) = (16 * 12.011 / 272.29) * 100 ≈ 70.56%
-
% Hydrogen (H) = (16 * 1.008 / 272.29) * 100 ≈ 5.92%
-
% Oxygen (O) = (4 * 15.999 / 272.29) * 100 ≈ 23.52%
These theoretical values represent the ideal elemental composition of a 100% pure C16H16O4 compound.
Experimental Determination: The Combustion Analysis Workflow
The most common method for determining the carbon, hydrogen, nitrogen, sulfur, and oxygen content of organic compounds is combustion analysis.[2][3] This technique relies on the complete and instantaneous oxidation of a sample through "flash combustion".[4][5]
The Underlying Principle
A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts all the carbon in the sample to carbon dioxide (CO2), all the hydrogen to water (H2O), and all the nitrogen to nitrogen gas (N2). These combustion gases are then passed through a series of detectors that quantify the amount of each gas produced.[6] Oxygen is typically determined separately by pyrolysis in a high-temperature furnace where it is converted to carbon monoxide (CO).[6]
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Rationale: The accuracy of elemental analysis is highly dependent on the purity and homogeneity of the sample. Any impurities, such as residual solvents or moisture, will lead to inaccurate results.[7]
-
Procedure:
-
Ensure the sample is thoroughly dried to remove any residual solvents or water. This can be achieved through methods like vacuum drying or lyophilization.
-
Homogenize the sample to ensure that the small portion taken for analysis is representative of the entire batch. For solid samples, this can be done by grinding the sample into a fine powder.[7]
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule using a microbalance.[8] The exact weight is critical as all subsequent calculations will be based on this initial mass.
-
-
-
Combustion:
-
Rationale: The goal is to achieve complete and rapid combustion of the sample to ensure all constituent elements are converted into their respective gaseous oxides.
-
Procedure:
-
The encapsulated sample is introduced into a high-temperature furnace (typically 900-1200°C).
-
A pulse of pure oxygen is injected into the combustion chamber, leading to "flash combustion".[4]
-
-
-
Gas Separation and Detection:
-
Rationale: The mixture of combustion gases needs to be separated and quantified.
-
Procedure:
-
The gaseous mixture (CO2, H2O, N2, and any other combustion byproducts) is swept by a carrier gas (usually helium) through a series of absorbent traps and gas chromatography columns.
-
The separated gases then pass through specific detectors. A thermal conductivity detector (TCD) is commonly used to measure the concentration of CO2, H2O, and N2. An infrared (IR) detector can also be used for CO2.[4]
-
-
-
Data Analysis:
-
Rationale: The detector signals are proportional to the amount of each gas, which is then used to calculate the percentage of each element in the original sample.
-
Procedure:
-
The instrument's software integrates the detector signals and, using the initial sample weight, calculates the percentage of carbon, hydrogen, and nitrogen.
-
For oxygen analysis, a separate pyrolysis step is performed, and the resulting CO is detected.
-
-
Comparing Theory and Practice: Interpreting the Results
It is rare for experimental results to perfectly match the theoretical values. The generally accepted tolerance for publication in many scientific journals is a deviation of ±0.4% for each element.[7][9]
| Element | Theoretical % for C16H16O4 | Hypothetical Experimental Result A | Deviation | Hypothetical Experimental Result B | Deviation |
| C | 70.56 | 70.31 | -0.25 | 71.12 | +0.56 |
| H | 5.92 | 5.85 | -0.07 | 6.25 | +0.33 |
| O | 23.52 | 23.84 | +0.32 | 22.63 | -0.89 |
Analysis of Hypothetical Results:
-
Result B: The deviations for Carbon and Oxygen are outside the acceptable range. This suggests potential issues with the sample or the analysis.
Troubleshooting Discrepancies: A Guide to Common Issues
When experimental results deviate significantly from theoretical values, a systematic investigation is required. Errors in elemental analysis can be broadly categorized as systematic, random, and gross errors.
Common Sources of Error and Their Solutions:
| Potential Issue | Likely Effect on Results | Troubleshooting Steps |
| Incomplete Combustion | Lower than expected Carbon percentage. | Optimize combustion temperature and oxygen supply. Ensure the sample is finely powdered for better combustion. |
| Residual Solvent or Water | Inaccurate percentages, often a high Hydrogen value if water is present. | Thoroughly dry the sample under vacuum before analysis.[7] |
| Sample Inhomogeneity | Inconsistent results between different runs. | Ensure the sample is well-mixed and representative. |
| Weighing Errors | All percentages will be systematically high or low. | Use a calibrated and highly accurate microbalance. |
| Instrument Calibration Issues | Consistent deviation in one or more elements. | Recalibrate the instrument using certified standards. |
| Air-Sensitive Samples | Inaccurate results due to reaction with air during handling. | Handle and weigh the sample in an inert atmosphere (e.g., a glovebox). |
Beyond Combustion Analysis: Alternative and Complementary Techniques
While combustion analysis is the workhorse for C, H, N, S, and O determination, other techniques can provide valuable elemental information, especially for other elements or for trace analysis.[10]
-
Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): Excellent for quantifying metals at parts per million (ppm) to parts per billion (ppb) levels. The sample is introduced into an argon plasma, and the emitted light is analyzed.[10]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers even lower detection limits than ICP-OES and can provide isotopic information.[11]
-
X-ray Fluorescence (XRF): A non-destructive technique that is well-suited for the analysis of solid samples and can detect a wide range of elements.[12]
It is also important to note that while elemental analysis is a powerful tool for determining purity, it is often used in conjunction with other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to fully characterize a new compound.[2][9]
Conclusion
Elemental analysis is a critical quality control step in the synthesis of new chemical entities. A thorough understanding of both the theoretical calculations and the nuances of the experimental methods is essential for accurate and reliable results. By carefully preparing samples, understanding the principles of the chosen analytical technique, and systematically troubleshooting any discrepancies, researchers can confidently determine the elemental composition of their compounds and ensure the integrity of their scientific findings.
References
- Vertex AI Search. (n.d.). Elemental Analysis Calculator: CHN Tool.
- AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers.
- JEOL USA, Inc. (2006). MS: Elemental Compositions and their Calculation.
- Wikipedia. (n.d.). Elemental analysis.
- Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
- Unknown. (n.d.). Stoichiometry: Elemental Analysis.
- Sathee Forum. (2025, October 17). Explain the different types of errors that can occur in elemental analysis of organic compounds ?.
- AZoM. (2019, September 9). Most Common Elemental Analysis Techniques.
- EOLSS.net. (n.d.). ELEMENTAL ANALYSIS.
- Unknown. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
- Jordi Labs. (n.d.). CHNO by Combustion | Oxidation.
- Unknown. (2025, December 26). Main Analytical Techniques Used for Elemental Analysis in Various Matrices.
- Brisdon, A. (2025, April 15). Elemental Analysis tool. Fluorine in Manchester, Alan Brisdon's Research Website.
- AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis.
- Universal Lab Blog. (2024, January 28). Common Elemental Analysis Methods.
- Chemistry LibreTexts. (2021, March 21). 1.1: Introduction to Elemental Analysis.
- Elementar. (n.d.). Elemental analysis: operation & applications.
- Agilent. (n.d.). 14 Causes of Metals Analysis Failure.
- Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
- NIH. (2022, December 14). Chemists Debate the Value of Elemental Analysis - PMC.
- Unknown. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Wikipedia. (n.d.). Combustion analysis.
- INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
- RSC Publishing. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers.
- Unknown. (2023, July 31). What Is an Elemental Analyzer & How Does It Work?.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- NIH. (n.d.). An International Study Evaluating Elemental Analysis - PMC.
- ResearchGate. (2026, January 22). (PDF) An International Study Evaluating Elemental Analysis.
Sources
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. azom.com [azom.com]
- 5. jordilabs.com [jordilabs.com]
- 6. measurlabs.com [measurlabs.com]
- 7. chem.ubc.ca [chem.ubc.ca]
- 8. mt.com [mt.com]
- 9. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. Common Elemental Analysis Methods | Universal Lab Blog [universallab.org]
- 12. eolss.net [eolss.net]
A Comparative Guide to the UV-Vis Absorption Profile of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate and Related Chromophoric Systems in Ethanol
This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate in an ethanolic solution. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodology for acquiring UV-Vis spectra and offers a comparative assessment against structurally related compounds. The objective is to furnish a comprehensive understanding of the molecule's electronic transition properties, underpinned by robust experimental data and theoretical principles.
Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences.[1] It probes the electronic transitions within a molecule, providing valuable insights into its chromophoric structure.[1] The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength and intensity of this absorption are intrinsically linked to the molecule's electronic structure, particularly the presence of conjugated π-systems and functional groups.[2] For a molecule like Methyl 4-[(2-methoxyphenoxy)methyl]benzoate, which incorporates multiple aromatic rings and auxochromic groups, UV-Vis spectroscopy serves as a powerful tool for identity confirmation, purity assessment, and quantitative analysis.
Predicted UV-Vis Absorption Profile of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
The methyl benzoate portion is an aromatic ester. Aromatic esters typically exhibit characteristic absorption bands in the UV region.[3][4] The primary absorption bands of benzene, a fundamental aromatic system, are found around 184 nm and 202 nm, with a weaker, "forbidden" transition (the secondary band) appearing around 253 nm.[5] The substitution of a methoxycarbonyl group (-COOCH₃) on the benzene ring modifies these transitions.
The 2-methoxyphenoxy group contains a methoxy (-OCH₃) substituent on a phenoxy ring. The methoxy group is a strong auxochrome, a group that, while not a chromophore itself, modifies the absorption of a chromophore.[1] Electron-donating substituents like the methoxy group typically cause a bathochromic (red) shift in the absorption maxima (λmax) of the benzene ring.[6]
Therefore, the UV-Vis spectrum of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate in ethanol is anticipated to display complex absorption patterns arising from the electronic transitions of both substituted benzene rings. We can expect to see π→π* transitions characteristic of aromatic systems, with their positions and intensities influenced by the ester and methoxy substituents.
Comparative Analysis with Structurally Related Compounds
To provide a practical context for the predicted spectral features of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate, we will compare its expected absorption profile with the experimentally determined spectra of two relevant compounds: Anisole (Methoxybenzene) and Methyl Benzoate . These compounds represent the core chromophoric systems within the target molecule.
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) | Rationale for Comparison |
| Anisole | C₆H₅OCH₃ | Ethanol | 269 | ~1,480 | Represents the methoxy-substituted aromatic chromophore.[6] |
| Methyl Benzoate | C₆H₅COOCH₃ | Ethanol | 228, 274 | ~11,000, ~800 | Represents the methyl ester-substituted aromatic chromophore. |
| Methyl 4-[(2-methoxyphenoxy)methyl]benzoate | C₁₆H₁₆O₄ | Ethanol | Predicted | Predicted | The target molecule, combining features of both anisole and methyl benzoate. |
Discussion of Comparative Data:
-
Anisole: The UV-Vis spectrum of anisole in ethanol shows a primary absorption band around 220 nm and a secondary band at approximately 269 nm. The methoxy group's electron-donating nature causes a red shift compared to unsubstituted benzene (λmax ≈ 255 nm).[6]
-
Methyl Benzoate: Methyl benzoate exhibits a strong absorption peak around 228 nm and a weaker one around 274 nm. The ester group, acting as a chromophore, influences the electronic transitions of the benzene ring.
-
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate: The target molecule's spectrum is expected to be a composite of these features. The presence of two distinct, electronically coupled aromatic systems will likely result in a broader and more complex absorption profile than either of the individual comparators. We can anticipate strong absorption in the 220-240 nm region and one or more distinct bands in the 260-280 nm range, potentially with enhanced molar absorptivity due to the extended chromophoric system.
Experimental Methodology: A Validated Protocol for UV-Vis Spectroscopic Analysis
The following is a detailed, step-by-step protocol for obtaining the UV-Vis absorption spectrum of a compound like Methyl 4-[(2-methoxyphenoxy)methyl]benzoate in ethanol. This protocol is designed to ensure accuracy, reproducibility, and data integrity.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a bandwidth of 1.0 nm or less.[7]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is essential for measurements below 340 nm.
-
Solvent: Spectroscopic grade ethanol (95% or absolute).
-
Analyte: Methyl 4-[(2-methoxyphenoxy)methyl]benzoate (or comparator compound) of high purity.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
Analytical Balance: A balance with a readability of at least 0.1 mg.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the analyte.
-
Quantitatively transfer the analyte to a 100 mL volumetric flask.
-
Dissolve the analyte in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. This creates a stock solution of approximately 100 µg/mL.
-
-
Preparation of Working Solution:
-
Pipette an appropriate volume of the stock solution into a new volumetric flask (e.g., 1 mL into a 10 mL flask for a 10 µg/mL solution).
-
Dilute to the mark with spectroscopic grade ethanol. The final concentration should yield an absorbance maximum between 0.2 and 1.5 absorbance units to ensure linearity.[7]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes for stabilization.
-
Set the desired wavelength range (e.g., 200-400 nm for aromatic compounds).
-
Select a scan speed (e.g., medium) and a data interval (e.g., 1 nm).
-
Fill two matched quartz cuvettes with spectroscopic grade ethanol.
-
Place the cuvettes in the reference and sample holders.
-
Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the absorbance spectrum of the sample.
-
-
Data Analysis:
-
The resulting spectrum should be a plot of absorbance versus wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Conclusion
This guide has provided a comprehensive overview of the expected UV-Vis absorption characteristics of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate in ethanol, placed in the context of structurally related compounds. The predicted spectrum, arising from the combined electronic transitions of its substituted aromatic moieties, can be experimentally verified using the detailed and validated protocol provided. For researchers in drug development and related fields, a thorough understanding and application of UV-Vis spectroscopy are indispensable for the structural elucidation and quality control of novel chemical entities.
References
-
Cilento, G. (n.d.). Ultraviolet Absorption Spectra of Fully Aromatic Esters and Thiolesters. Journal of the American Chemical Society. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Patil, S. K., Langi, B. P., & Deokar, H. P. (2015). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO. Retrieved from [Link]
-
La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]
-
Ansari, A. A., et al. (2022). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Retrieved from [Link]
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26). Retrieved from [Link]
-
UITM Shah Alam. (n.d.). Lab 6 Uv-Vis and Ir. Scribd. Retrieved from [Link]
-
Ashenhurst, J. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. Retrieved from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
